4-methoxy-5H-pyrimido[5,4-b]indole
Description
Properties
IUPAC Name |
4-methoxy-5H-pyrimido[5,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-15-11-10-9(12-6-13-11)7-4-2-3-5-8(7)14-10/h2-6,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIMMDYOTFSXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-methoxy-5H-pyrimido[5,4-b]indole
[1]
Introduction: The Scaffold in Medicinal Chemistry
The pyrimido[5,4-b]indole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere of the purine nucleus found in ATP.[1] This tricyclic system fuses an electron-rich indole with an electron-deficient pyrimidine ring, creating a unique push-pull electronic environment.[1]
4-Methoxy-5H-pyrimido[5,4-b]indole is a specific derivative where the C4 position is functionalized with a methoxy group.[1] While often utilized as a synthetic intermediate to access C4-amino derivatives (potent kinase inhibitors), the methoxy variant itself possesses distinct physicochemical properties and reactivity profiles relevant to structure-activity relationship (SAR) studies, particularly in probing hydrophobic pockets of kinase active sites or Toll-like Receptor 4 (TLR4) binding domains.[1]
Chemical Identity and Structural Analysis[2][3][4][5][6]
Nomenclature and Numbering
The IUPAC name 4-methoxy-5H-pyrimido[5,4-b]indole designates a specific tautomer and substitution pattern.[1]
-
Fusion : The pyrimidine ring is fused to the indole ring across the [5,4] bond of the pyrimidine and the [b] bond (C2-C3) of the indole.[1]
-
Numbering :
-
N1, N3 : Pyrimidine nitrogen atoms.[1]
-
C2 : Carbon between pyrimidine nitrogens.[1]
-
C4 : The carbon atom adjacent to N3 and the bridgehead C4a.[1] This is the site of methoxy substitution.[1][2][3][4]
-
N5 : The indole nitrogen.[1][2][4][5][6] The "5H" designation indicates the proton is located here, which is the most stable tautomer for this aromatic system.
-
Physicochemical Properties[6][10]
| Property | Value (Predicted/Experimental) | Relevance |
| Molecular Formula | C₁₁H₉N₃O | Core composition |
| Molecular Weight | 199.21 g/mol | Fragment-based drug design compliant |
| LogP (Octanol/Water) | ~2.1 - 2.4 | Moderate lipophilicity; good membrane permeability |
| TPSA | ~54 Ų | High oral bioavailability potential (<140 Ų) |
| H-Bond Donors | 1 (Indole NH) | Critical for hinge binding in kinases |
| H-Bond Acceptors | 3 (N1, N3, OMe) | Interaction with catalytic lysine or water networks |
| pKa (Indole NH) | ~16-17 | Weakly acidic; remains neutral at physiological pH |
| pKa (Pyrimidine N) | ~2-3 | Weakly basic; protonation occurs only in strong acid |
Synthetic Methodologies
The synthesis of 4-methoxy-5H-pyrimido[5,4-b]indole typically follows a convergent route, building the pyrimidine ring onto a pre-functionalized indole precursor.[1]
Retrosynthetic Analysis
The most robust pathway involves the nucleophilic aromatic substitution (S_NAr) of a leaving group (chloride) at the C4 position by a methoxide anion.[1] The 4-chloro precursor is derived from the corresponding 4-oxo (lactam) intermediate, which is synthesized from 3-aminoindole-2-carboxylate derivatives.[1]
Detailed Experimental Protocol
Note: This protocol synthesizes the core scaffold starting from methyl 3-amino-1H-indole-2-carboxylate.[1]
Step 1: Cyclocondensation to 5H-pyrimido[5,4-b]indol-4-one
-
Reagents : Methyl 3-amino-1H-indole-2-carboxylate (1.0 eq), Formamide (excess).
-
Procedure : Heat the indole precursor in neat formamide at 180-190°C for 4-6 hours.
-
Mechanism : Thermal condensation forms the pyrimidine ring, resulting in the thermodynamically stable 4-oxo tautomer (lactam).[1]
-
Workup : Cool to room temperature. The product precipitates.[1] Filter, wash with water and cold ethanol.[1]
-
Yield : Typically 70-85%.[1]
Step 2: Chlorination to 4-Chloro-5H-pyrimido[5,4-b]indole
-
Reagents : 5H-pyrimido[5,4-b]indol-4-one (1.0 eq), Phosphorus Oxychloride (POCl₃, solvent/reagent), N,N-Diethylaniline (cat.).[1]
-
Procedure : Reflux the lactam in POCl₃ for 3-5 hours under anhydrous conditions.
-
Safety : POCl₃ is corrosive and reacts violently with water.[1] Quench carefully.
-
Workup : Evaporate excess POCl₃ under reduced pressure. Pour residue onto crushed ice/NaHCO₃. Extract with ethyl acetate or dichloromethane.[1]
-
Product : Unstable yellow solid; use immediately for the next step.
Step 3: Methoxylation to 4-Methoxy-5H-pyrimido[5,4-b]indole
-
Reagents : 4-Chloro-5H-pyrimido[5,4-b]indole (1.0 eq), Sodium Methoxide (NaOMe, 2.0 eq), Anhydrous Methanol.
-
Procedure :
-
Mechanism : S_NAr mechanism. The electron-deficient pyrimidine ring facilitates the attack of the methoxide nucleophile at C4, displacing the chloride.[1]
-
Purification : Concentrate solvent. Dilute with water.[1] The product may precipitate or require extraction with EtOAc.[1] Recrystallize from EtOH/Water.[1]
Visualization of Synthesis Pathway
Figure 1: Convergent synthesis of 4-methoxy-5H-pyrimido[5,4-b]indole via the 4-chloro intermediate.
Reactivity and Stability Profiles
Nucleophilic Displacement (S_NAr)
The C4-methoxy group is a "pseudo-leaving group."[1] While less reactive than a chloride, it can be displaced by strong nucleophiles (e.g., primary amines, thiols) under elevated temperatures or acid catalysis.[1]
-
Application : This reactivity allows the 4-methoxy compound to serve as a shelf-stable precursor for generating diverse N4-substituted libraries for kinase screening.[1]
Electrophilic Aromatic Substitution
The indole portion (specifically C8 and C6) remains electron-rich.[1]
-
Halogenation : Electrophilic attack (e.g., NBS, NCS) will occur preferentially on the benzene ring of the indole, allowing for further diversification at the "back" of the molecule.[1]
Stability
-
Acid Stability : The 4-methoxy ether linkage is susceptible to hydrolysis in strong aqueous acid (e.g., HCl, HBr) at high temperatures, reverting to the 4-oxo (lactam) form.[1]
-
Base Stability : Generally stable to aqueous base at room temperature.[1]
-
Oxidation : The indole nitrogen (N5) is susceptible to oxidation; antioxidants are recommended for long-term storage.[1]
Biological Applications and Mechanism of Action
Kinase Inhibition (ATP Mimicry)
The pyrimido[5,4-b]indole scaffold is a classic ATP-competitive inhibitor pharmacophore.[1]
-
Binding Mode : The planar tricyclic system sandwiches between the N- and C-lobes of the kinase.[1]
-
Hinge Interaction : The N5-H (indole NH) and N3 (pyrimidine N) typically form a bidentate hydrogen bond network with the kinase hinge region (e.g., similar to the binding mode of Harmine or other beta-carbolines).[1]
-
Role of 4-Methoxy : The 4-methoxy group projects into the ATP-binding pocket's solvent-exposed region or a specific hydrophobic sub-pocket (Gatekeeper region), depending on the specific kinase.[1] It can modulate potency by altering the electronic density of the pyrimidine ring.[1]
Toll-Like Receptor 4 (TLR4) Modulation
Substituted pyrimido[5,4-b]indoles have been identified as selective TLR4 ligands.[1][7]
-
Mechanism : These compounds bind to the MD-2 co-receptor, modulating the TLR4 signaling cascade.[5]
-
Relevance : While the 4-methoxy derivative is often a precursor, the core scaffold's rigidity is essential for fitting into the hydrophobic pocket of MD-2.[1]
Pharmacophore Mapping
Figure 2: Pharmacophore features of the 4-methoxy-5H-pyrimido[5,4-b]indole scaffold highlighting key interaction points for biological targets.
References
-
PubChem. 5H-pyrimido[5,4-b]indole | C10H7N3. National Library of Medicine.[1] Available at: [Link][1]
-
Chan, M., et al. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands.[1] Journal of Medicinal Chemistry, 56(10), 4206–4223.[1] Available at: [Link][1]
-
Shukla, N. M., et al. (2010). Structure-Activity Relationships of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands.[1] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Verhaeghe, P., et al. (2008).Synthesis and kinase inhibitory activity of novel substituted 9H-pyrimido[5,4-b]indoles. Bioorganic & Medicinal Chemistry. (Contextual reference for kinase activity of the scaffold).
Sources
- 1. PubChemLite - U-90152s-pyrimido[5,4-b]indole (C32H33N9O3S) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-Amino-5H-pyrimido[5,4-b]indol-4-one [benchchem.com]
- 6. BindingDB BDBM67985 5H-pyrimid[5,4-b]indol-4-yl-[(2,4,5-trimethoxybenzylidene)amino]amine::MLS000331873::N-(5H-Pyrimido[5,4-b]indol-4-yl)-N'-[1-(2,4,5-trimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine::N-[(2,4,5-trimethoxyphenyl)methylideneamino]-5H-pyrimido[5,4-b]indol-4-amine::SMR000221363::cid_4887198 [bindingdb.org]
- 7. escholarship.org [escholarship.org]
Technical Whitepaper: Pharmacodynamics and Molecular Interrogation of 4-methoxy-5H-pyrimido[5,4-b]indole
This technical guide provides an in-depth analysis of 4-methoxy-5H-pyrimido[5,4-b]indole , positioning it as a critical chemical scaffold and synthetic precursor within the broader class of pyrimidoindole-based therapeutics.
While the specific 4-methoxy derivative often serves as a reactive electrophile for generating library diversity, the biological utility of this scaffold is immense, spanning kinase inhibition (CK2, Dyrk1A) and innate immune modulation (TLR4 agonism).
Executive Summary
The 4-methoxy-5H-pyrimido[5,4-b]indole core represents a privileged heterocyclic scaffold in medicinal chemistry. Structurally analogous to the purine nucleus of ATP, this tricyclic system possesses inherent affinity for nucleotide-binding pockets. While the 4-methoxy derivative (CAS: 98792-05-3) is frequently utilized as a "gateway" intermediate—exploiting the lability of the methoxy group for nucleophilic aromatic substitution (
Key therapeutic modalities include:
-
Kinase Inhibition: ATP-competitive inhibition of Casein Kinase 2 (CK2) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A).
-
Immunomodulation: Selective agonism of Toll-Like Receptor 4 (TLR4), promoting NF-
B signaling for vaccine adjuvant applications.[1] -
Microtubule Destabilization: Disruption of tubulin polymerization in multidrug-resistant cancer lines.
Chemical Identity & Structural Biology
The Scaffold
The pyrimido[5,4-b]indole system fuses a pyrimidine ring to the b-face of an indole. The 4-position (pyrimidine ring) is electronically deficient, making it highly susceptible to nucleophilic attack.
-
Molecular Formula:
-
Role of the 4-Methoxy Group: Unlike 4-amino substituents which function as hydrogen bond donors in the kinase hinge region, the 4-methoxy group acts primarily as a leaving group or a steric probe. In SAR studies, the 4-methoxy analog often displays reduced potency compared to 4-amino/anilino derivatives due to the loss of critical H-bond interactions with the backbone amide of the target protein (e.g., Valine or Leucine residues in the ATP pocket).
Reactivity Profile
The imidate character of the 4-methoxy moiety allows for rapid diversification. Treatment with primary or secondary amines yields 4-amino-pyrimido[5,4-b]indoles, which are the bioactive species in most oncological and immunological contexts.
Mechanism of Action (MOA)
The biological activity of this class bifurcates into two distinct pathways depending on the substitution pattern derived from the 4-methoxy core.
Pathway A: ATP-Competitive Kinase Inhibition
Derivatives synthesized from the 4-methoxy precursor (e.g., 4-anilino analogs) function as Type I kinase inhibitors.
-
Binding Mode: The tricyclic core mimics the adenine ring of ATP. The N-1 and N-3 nitrogens of the pyrimidine ring accept hydrogen bonds, while the C4-substituent (derived from the methoxy displacement) projects into the hydrophobic pocket.
-
Targets:
-
CK2 (Casein Kinase 2): Constitutively active serine/threonine kinase implicated in DNA repair and apoptosis suppression.
-
Dyrk1A: Critical in neuronal development; inhibition is relevant for Down syndrome and Alzheimer's disease.
-
Pathway B: TLR4/MD-2 Complex Modulation
Certain N3- and C4-substituted derivatives act as "non-lipid-like" TLR4 agonists.
-
Mechanism: Unlike Lipopolysaccharide (LPS), which binds the hydrophobic pocket of MD-2, pyrimidoindoles bind at the interface of the TLR4/MD-2 complex. This induces dimerization of TLR4, recruiting adaptor proteins (MyD88/TRAM) and triggering the NF-
B signaling cascade. -
Outcome: Production of pro-inflammatory cytokines (IL-6, TNF-
) or Type I interferons (IP-10), serving as potent vaccine adjuvants.
Visualization: Dual Signaling Pathways
The following diagram illustrates the divergence in signaling based on the target engagement of the pyrimidoindole scaffold.
Caption: Dual mechanistic pathways of pyrimido[5,4-b]indole derivatives: Kinase inhibition (left) vs. TLR4 agonism (right).
Biological Activity Data
The following data summarizes the potency of derivatives accessible via the 4-methoxy intermediate. Note the significant increase in potency when the methoxy group is displaced by an amine.
Table 1: Comparative Potency of Pyrimido[5,4-b]indole Derivatives
| Compound Variant | R4 Substituent | Target | Activity ( | Biological Effect |
| Precursor | -OCH | CK2 | > 10 | Steric clash / Low affinity |
| Derivative A | -NH-Phenyl (Anilino) | CK2 | 0.15 | Potent Kinase Inhibition |
| Derivative B | -NH-Benzyl | Dyrk1A | 0.04 | Selective Neuronal Modulation |
| Derivative C | -NH-Alkyl (N3-sub) | TLR4 | 1.2 | NF- |
Data synthesized from representative SAR studies (See References 1, 3).
Experimental Protocols
Protocol A: Synthesis via Methoxy Displacement
Objective: To convert the inactive 4-methoxy intermediate into a bioactive 4-amino derivative. Rationale: The methoxy group at C4 is a vinylogous ester (imidate), making it a good leaving group under thermal or microwave conditions.
-
Reagents: 4-methoxy-5H-pyrimido[5,4-b]indole (1.0 equiv), Aniline derivative (1.2 equiv), Isopropanol (solvent).
-
Procedure:
-
Dissolve the 4-methoxy starting material in isopropanol (0.1 M concentration).
-
Add the amine nucleophile.
-
Add catalytic HCl (1-2 drops) to protonate the pyrimidine N, enhancing electrophilicity.
-
Reflux at 85°C for 4–6 hours (monitor by TLC/LC-MS).
-
Cool to room temperature. The product often precipitates as the hydrochloride salt.
-
Validation:
H NMR should show loss of the -OCH singlet (approx. 4.0 ppm) and appearance of amine NH signals.
-
Protocol B: In Vitro Kinase Assay (CK2/Dyrk1A)
Objective: Quantify inhibitory potency (
-
System: ADP-Glo™ Kinase Assay (Promega).
-
Reaction Mix: 10 ng recombinant CK2, 10
M peptide substrate, 10 M ATP, and test compound (serial dilution). -
Incubation: 60 minutes at 25°C.
-
Detection: Add ADP-Glo reagent to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP
Luciferase signal. -
Readout: Luminescence integration (RLU). Plot RLU vs. log[Compound] to derive
.
Protocol C: TLR4 NF- B Reporter Assay
Objective: Assess immunomodulatory activity.[1][2][3]
-
Cell Line: HEK-Blue™ hTLR4 cells (InvivoGen), stably expressing human TLR4/MD-2 and an NF-
B-inducible SEAP (secreted embryonic alkaline phosphatase) reporter. -
Treatment: Seed cells (20,000/well) in HEK-Blue Detection medium. Treat with compound (0.1 – 50
M). -
Controls: Positive: LPS (100 ng/mL); Negative: DMSO (0.1%).
-
Incubation: 16–24 hours at 37°C, 5% CO
. -
Readout: Measure SEAP activity via spectrophotometry at 620–655 nm.
Visualization: Experimental Workflow
Caption: Integrated workflow from chemical synthesis to biological validation.
References
-
Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 2017.
-
Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Molecules, 2020.
-
Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 2013.
-
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Chimica, 2018. (Contextual reference for methoxy-indole reactivity).
Sources
- 1. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Scaffold: Unlocking the Therapeutic Potential of Pyrimido[5,4-b]indole Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The fusion of pyrimidine and indole rings to form the tricyclic pyrimido[5,4-b]indole scaffold has created a class of compounds with significant and diverse pharmacological potential. Initially explored for their structural analogy to bioactive natural products, these derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating potent activity across a range of therapeutic areas including oncology, immunology, and neurology. This guide provides a technical overview of the pyrimido[5,4-b]indole core, detailing its synthesis, key molecular targets, and mechanisms of action. We will explore its role in kinase inhibition and immune modulation, supported by structure-activity relationship (SAR) insights, detailed experimental protocols, and a forward-looking perspective on its future in drug development.
The Pyrimido[5,4-b]indole Core: A Foundation for Diverse Bioactivity
The pyrimido[5,4-b]indole system, a 6-5-6 fused heterocyclic structure, represents an intriguing chemical space for drug discovery. Its rigid, planar nature and the strategic placement of nitrogen atoms create a framework ripe for interactions with a multitude of biological targets. This scaffold can be considered an analogue of harmine, a natural β-carboline alkaloid, which has historically guided research into its potential for treating neurodegenerative diseases like Alzheimer's.[1] However, recent investigations have revealed a much broader pharmacological profile, positioning these derivatives as highly versatile candidates for modern therapeutic challenges.
The core's therapeutic promise lies in its ability to be extensively and strategically decorated with various functional groups. This chemical tractability allows for the fine-tuning of its electronic and steric properties, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles for specific molecular targets.
Strategic Synthesis of the Pyrimido[5,4-b]indole Scaffold
The construction of the pyrimido[5,4-b]indole ring system is a critical step in harnessing its therapeutic potential. Several synthetic routes have been developed, often employing microwave-assisted organic synthesis for an efficient and environmentally friendly approach.[1] A common and effective strategy begins with the construction of an indole ring, followed by the annulation of the pyrimidine ring.
A representative synthetic workflow is outlined below. The choice of this pathway is based on its versatility, allowing for the introduction of substituents at various positions to build a diverse chemical library for screening.
Caption: Generalized synthetic workflow for the construction of the pyrimido[5,4-b]indole core.
Representative Experimental Protocol: Synthesis from 2-Aminobenzonitrile
This protocol is a synthesized methodology based on established literature procedures.[2][3] It is designed to be a self-validating system where successful isolation and characterization of intermediates confirm progress.
Step 1: Synthesis of Ethyl 2-((2-cyanophenyl)amino)acetate (Intermediate B)
-
To a solution of 2-aminobenzonitrile (1.0 eq) in a suitable solvent like DMF, add potassium carbonate (2.0 eq).
-
Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture at 80°C for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture, pour it into ice water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary. Causality Check: The base (K₂CO₃) is essential to deprotonate the aniline nitrogen, facilitating nucleophilic attack on the electrophilic carbon of ethyl bromoacetate.
Step 2: Base-Catalyzed Ring Closure to Aminoindole (Intermediate C)
-
Dissolve the product from Step 1 in ethanol.
-
Add a strong base, such as sodium ethoxide (1.5 eq), and reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the solvent under vacuum.
-
The resulting crude aminoindole can be purified by crystallization or column chromatography. Causality Check: The strong base facilitates an intramolecular Dieckmann-type condensation, leading to the formation of the indole ring.
Step 3: Annulation of the Pyrimidine Ring (to Intermediate F)
-
Combine the aminoindole (1.0 eq) with a suitable cyclizing agent such as formamide (used in large excess as both reactant and solvent).[1]
-
Heat the mixture under microwave irradiation at 170-200°C for 30-60 minutes.[1] The use of microwave heating significantly reduces reaction times compared to conventional methods.
-
Upon completion, cool the reaction vessel and add water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water and a cold organic solvent (e.g., ethanol or ether), and dry.
-
Purify the final pyrimido[5,4-b]indole derivative by silica gel column chromatography. Causality Check: Formamide serves as the source for the additional carbon and nitrogen atoms required to form the pyrimidine ring in a formamide-mediated cyclization.[4][5]
Key Therapeutic Targets and Mechanisms of Action
Pyrimido[5,4-b]indole derivatives have demonstrated affinity for several critical therapeutic targets, which are detailed below.
Kinase Inhibition: A Strategy for Cancer and Neurodegenerative Disease
Abnormal protein kinase signaling is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[1] Pyrimido[5,4-b]indoles have emerged as promising inhibitors of several serine/threonine kinases.
Specifically, certain 9H-pyrimido[5,4-b]indol-4-amine derivatives have shown potent inhibitory activity against Casein Kinase 1 (CK1δ/ε) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[5][6][7] These kinases are implicated in cellular regulation processes, and their dysregulation is linked to Alzheimer's disease and cancer.[1][7] Interestingly, many of the tested compounds in these series were found to be inactive against other kinases like CDK5/p25 and GSK3α/β, suggesting a degree of selectivity.[1][6]
Caption: ATP-competitive inhibition of a protein kinase by a pyrimido[5,4-b]indole derivative.
Table 1: Kinase Inhibitory Activity of Selected Pyrimido[5,4-b]indole Derivatives
| Compound Series | Substitution | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 1d | Unsubstituted indole | CK1δ/ε | 0.6 | [1][6] |
| 2a | 8-Nitro | DYRK1A | 7.6 | [1][6] |
| 1a, 2a, 3a, 4a | Various | CDK5/p25 | Inactive | [6] |
| 1a, 2a, 3a, 4a | Various | GSK3α/β | Inactive | [6] |
| Harmine (Control) | - | DYRK1A | 1.5 |[1] |
Note: Data is compiled from studies on pyrimido[5,4-b]indoles and their isomers.[1][6]
Immune Modulation via Toll-Like Receptor 4 (TLR4) Agonism
A significant breakthrough was the discovery of substituted pyrimido[5,4-b]indoles as potent and selective agonists of Toll-like receptor 4 (TLR4).[2][3] TLR4 is a critical pattern recognition receptor in the innate immune system that recognizes bacterial lipopolysaccharide (LPS). Small molecule TLR4 agonists are highly sought after as vaccine adjuvants and for cancer immunotherapy.[3][8]
These pyrimido[5,4-b]indole derivatives activate TLR4 and its co-receptor MD-2, triggering downstream signaling cascades that converge on the transcription factor NF-κB.[2][3] This activation leads to the production of pro-inflammatory cytokines (like IL-6 and IL-8) and Type I interferons, mounting a robust immune response.[2][9] This mechanism has been exploited to activate macrophages into an anti-tumor phenotype, enhancing their ability to phagocytose cancer cells.[8][10] A specific derivative, referred to as PBI1, was shown to increase macrophage phagocytic efficiency by five-fold.[8]
Sources
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- 2. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Exploring Kinase Inhibition Properties of 9 H-pyrimido[5,4- b]- and [4,5- b]indol-4-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Macrophage activation by a substituted pyrimido[5,4-b]indole increases anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. biorxiv.org [biorxiv.org]
Literature review of 4-methoxy-5H-pyrimido[5,4-b]indole as a kinase inhibitor scaffold
Executive Summary
The 4-methoxy-5H-pyrimido[5,4-b]indole scaffold represents a critical chemical intermediate and pharmacophore foundation in the design of ATP-competitive kinase inhibitors. While the 4-methoxy derivative itself often serves as a stable precursor or "reactive handle," its transformation into 4-amino-pyrimido[5,4-b]indoles unlocks potent inhibitory activity against the CMGC kinase family (specifically CK1 , DYRK1A , and GSK-3β ) and receptor tyrosine kinases like EGFR .
This guide dissects the technical utility of this scaffold, moving from its chemical synthesis and functionalization to its application in modulating oncogenic and neurodegenerative signaling pathways. We distinguish the kinase-inhibitory mode of action from the scaffold's parallel utility as a TLR4 agonist, providing a focused lens on its role in targeted phosphorylation control.
Chemical Architecture & Synthesis[1][2]
The Scaffold Core
The 5H-pyrimido[5,4-b]indole system is a tricyclic heteroaromatic structure resembling a "deaza-purine" or a rigidified quinazoline. The 4-methoxy group at position C4 is pivotal:
-
Electronic Role: It acts as a masking group for the C4 position, which corresponds to the adenine
position in ATP. -
Synthetic Role: It serves as a leaving group (via
or acid-catalyzed exchange) to introduce diversity-generating amines.
Synthesis Workflow
The construction of the 4-methoxy-5H-pyrimido[5,4-b]indole core typically follows a convergent route involving the fusion of a pyrimidine ring onto an indole precursor.
Key Protocol: Synthesis of the 4-Methoxy Core
-
Starting Material: 2-Amino-3-cyanoindole or 3-formyl-2-aminoindole.
-
Cyclization: Reaction with formamide or triethyl orthoformate creates the pyrimidinone intermediate.
-
Activation: Chlorination (POCl
) followed by methoxylation (NaOMe/MeOH) or direct O-alkylation.
Visualization: Synthetic Pathway
Figure 1: Synthetic trajectory from indole precursor to the active 4-amino kinase inhibitor, highlighting the 4-methoxy derivative as a stable intermediate.[1][2][3][4][5]
Pharmacology & Kinase Selectivity[2][7]
Mechanism of Action
The 4-methoxy group is generally displaced by an amine to mimic the adenine ring of ATP. The resulting 4-amino-pyrimido[5,4-b]indole binds in the ATP-binding pocket (hinge region) of the kinase.
-
Hinge Binding: The Pyrimidine N3 and the 4-NH group typically form hydrogen bonds with the kinase hinge residues (e.g., Leu83 in CDK5 or Met82 in CK1).
-
Selectivity: The indole NH (N5) and substituents on the phenyl ring (C6-C9) interact with the gatekeeper residue and the back pocket, dictating selectivity.
Target Profile (CMGC Family)
Research indicates that while the [5,4-b] isomer is less active against CDK5/GSK3 compared to its [4,5-b] isomer counterpart, specific derivatives show nanomolar potency against CK1 (Casein Kinase 1) and DYRK1A .
| Kinase Target | Function | Relevance | Scaffold Activity (IC50) |
| CK1δ/ε | Wnt signaling, Circadian rhythm | Oncology, Alzheimer's | 0.6 - 2.0 µM (Active) |
| DYRK1A | Neurodevelopment, Splicing | Down Syndrome, Alzheimer's | 0.7 - 7.6 µM (Active) |
| GSK-3β | Glycogen metabolism, Wnt | Diabetes, Neurodegeneration | >10 µM (Weak/Inactive)* |
| EGFR | Growth factor signaling | NSCLC (Lung Cancer) | Nanomolar (Specific derivatives) |
*Note: The isomeric pyrimido[4,5-b]indole is generally more potent against GSK-3β. The [5,4-b] scaffold is preferred for CK1/DYRK1A selectivity.
Structure-Activity Relationship (SAR)[2][8]
The transition from the 4-methoxy "handle" to the active drug involves critical SAR considerations:
-
The 4-Position (Hinge Binder):
-
Methoxy (-OMe): Generally inactive or weakly active. Sterically compatible but lacks the H-bond donor capability of the amine.
-
Amino (-NH-R): Essential for potency. Bulky aromatic amines (e.g., m-chloroaniline) often improve hydrophobic packing in the specificity pocket.
-
-
The 5-Position (Indole NH):
-
Free NH is often required for H-bonding with conserved water molecules or specific residues (e.g., Glu81 in CDK5). Alkylation (N-Methyl) at this position can drastically reduce potency for kinases, though it may reduce toxicity.
-
-
The 8/9-Position (Benzenoid Ring):
-
Substitutions here (e.g., Halogens, Nitro) modulate the pKa of the system and interact with the "roof" of the ATP pocket.
-
Visualization: Signaling Impact
Figure 2: Downstream effects of inhibiting CK1 and DYRK1A using the scaffold, impacting Wnt signaling and Tau pathology.
Experimental Protocols
Protocol: Conversion of 4-Methoxy to 4-Amino Derivative
Validating the scaffold's reactivity.
Reagents:
-
4-Methoxy-5H-pyrimido[5,4-b]indole (1.0 eq)[1]
-
Aniline derivative (e.g., 3-chloroaniline) (1.2 eq)
-
Ethanol or Isopropanol (Solvent)
-
HCl (Catalytic amount, optional)
Procedure:
-
Dissolution: Dissolve 100 mg of 4-methoxy-5H-pyrimido[5,4-b]indole in 5 mL of anhydrous ethanol.
-
Addition: Add 1.2 equivalents of the amine.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (the methoxy spot will disappear; a more polar amine spot will appear).
-
Precipitation: Cool to room temperature. The product often precipitates as a hydrochloride salt.
-
Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Yield Check: Expected yield >70%. Verify structure via 1H-NMR (Loss of -OCH3 singlet at ~4.0 ppm).
Protocol: In Vitro Kinase Assay (CK1/DYRK1A)
Validating biological activity.
System: ADP-Glo™ Kinase Assay (Promega) or 33P-Radiometric Assay.
-
Preparation: Prepare 3x Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).
-
Enzyme Mix: Dilute recombinant CK1δ or DYRK1A (e.g., 5-10 ng/well) in Kinase Buffer.
-
Compound: Dissolve the synthesized pyrimido-indole in 100% DMSO. Perform serial dilutions.
-
Substrate: Use Casein (for CK1) or Woodtide (for DYRK1A) at 0.2 mg/mL.
-
Reaction:
-
Add 2 µL Compound.
-
Add 4 µL Enzyme Mix.
-
Incubate 10 min at RT.
-
Add 4 µL ATP (at Km concentration, typically 10-50 µM).
-
Incubate 60 min at 30°C.
-
-
Detection: Add ADP-Glo Reagent, incubate 40 min. Add Kinase Detection Reagent, incubate 30 min. Read Luminescence.
-
Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Future Outlook & Optimization
The 4-methoxy-5H-pyrimido[5,4-b]indole scaffold is currently underutilized compared to its quinazoline cousins. Future development should focus on:
-
Dual Inhibition: Leveraging the scaffold to target both EGFR and PDGFR-β to overcome resistance mechanisms in NSCLC.
-
Allosteric Modulation: Investigating if the 4-methoxy variant (without amination) binds to non-ATP pockets (e.g., allosteric sites on TLR4 or kinases).
-
Metabolic Stability: Substituting the indole Nitrogen (N5) to prevent rapid glucuronidation while maintaining H-bond capability (e.g., using bioisosteres like indazole).
References
-
Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. [Link]
-
Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Molecules / MDPI. [Link]
-
Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Combinatorial Science. [Link]
-
Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and PDGFR-b related to anticancer drug. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. Journal of Medicinal Chemistry. [Link]
Sources
- 1. WO2024129715A1 - Compounds and composition for targeting tp53-y220c mutants - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uncategorized – Ascendex Scientific, LLC [ascendexllc.com]
- 5. mdpi.com [mdpi.com]
Technical Guide: Binding Affinity of Pyrimido[5,4-b]indole Scaffolds to Adenosine Receptors
This guide provides an in-depth technical analysis of the binding affinity and pharmacological profile of pyrimido[5,4-b]indole derivatives at adenosine receptors, with a specific focus on the structural implications of methoxy substitutions and the scaffold's utility in drug development.
Executive Summary
The pyrimido[5,4-b]indole scaffold represents a privileged structure in medicinal chemistry, exhibiting potent antagonism at adenosine receptors (ARs), particularly the
Chemical Architecture & SAR Analysis
The Scaffold
The 5H-pyrimido[5,4-b]indole system is a tricyclic heteroaromatic ring functionally analogous to the purine core of adenosine. This structural mimicry allows it to occupy the orthosteric binding site of ARs.
-
Binding Mode: Competitive antagonism.
-
Key Interaction Sites:
-
N1/N3: Hydrogen bond acceptors (interacting with Asn254 in
). -
N5 (Indole NH): Hydrogen bond donor.[5]
-
C4 Position: The critical vector for affinity optimization.
-
The Role of the 4-Methoxy Group
The 4-methoxy substituent on the pyrimido[5,4-b]indole core (often generated via O-methylation of the corresponding lactam or nucleophilic aromatic substitution of a 4-chloro intermediate) plays two distinct roles:
-
Synthetic Intermediate: The 4-methoxy group is a leaving group in nucleophilic aromatic substitution (
) reactions. It is readily displaced by primary and secondary amines to generate high-affinity 4-amino derivatives . -
Pharmacological Probe: As a ligand, the 4-methoxy derivative typically exhibits lower affinity compared to its N4-amino counterparts. The lack of a hydrogen bond donor at the 4-position (present in 4-amino derivatives) and the steric bulk of the methyl group can reduce potency at the
receptor, which favors N6-substituted adenines (analogous to N4-substituted pyrimidoindoles).
Optimization for High Affinity
To achieve nanomolar
| Substituent at C4 | Affinity ( | Affinity ( | Mechanistic Rationale |
| -OCH | Low / Moderate | Low | Lacks H-bond donor capability; weaker hydrophobic packing. |
| -NH | Moderate | Moderate | Restores H-bond donor; mimics adenosine's exocyclic amine. |
| -N(Piperazinyl)-Ar | High ( | High ( | Engages secondary hydrophobic pockets; induces "ionic lock" stabilization. |
Binding Affinity Profile (Quantitative Data)
The following data summarizes the binding kinetics of optimized pyrimido[5,4-b]indole derivatives compared to the methoxy-precursor baseline.
Table 1: Comparative Binding Affinities ( values in nM)
| Compound Class | Structure Description | Selectivity ( | ||
| Precursor | 4-methoxy-5H-pyrimido[5,4-b]indole | > 1,000 | > 5,000 | N/A |
| Lead A | 4-amino-5H-pyrimido[5,4-b]indole | 150 | 420 | 2.8 |
| Lead B | 4-[4-(2-methoxyphenyl)piperazin-1-yl]-... | 0.21 | 240 | 1,140 |
| Lead C | 4-[4-(phenyl)piperazin-1-yl]-... | 1.5 | 18 | 12 |
Note: Data represents consensus values from SAR studies on pyrimidoindole derivatives (e.g., Russo et al., J. Med. Chem.). Lead B demonstrates how replacing the C4-methoxy core with a specific linker dramatically enhances affinity.
Experimental Methodologies
Radioligand Binding Assay (Protocol)
Objective: Determine the equilibrium dissociation constant (
Reagents:
-
Radioligand:
-DPCPX (for ) or -ZM241385 (for ). -
Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl
, 1 mM EDTA. -
Enzyme: Adenosine Deaminase (ADA) (2 U/mL) to degrade endogenous adenosine.
Workflow:
-
Membrane Prep: Harvest CHO or HEK293 cells stably expressing human
or receptors. Homogenize in ice-cold buffer and centrifuge (40,000 x g, 20 min). Resuspend pellet in assay buffer. -
Incubation:
-
Prepare 96-well plate.
-
Add 50
L of test compound (4-methoxy-5H-pyrimido[5,4-b]indole or derivative) at varying concentrations ( to M). -
Add 50
L of Radioligand (~1-2 nM final conc). -
Add 100
L of Membrane suspension (10-20 g protein). -
Non-specific binding: Define using 10
M XAC or NECA.
-
-
Equilibrium: Incubate at 25°C for 90 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail. Count radioactivity (CPM) via liquid scintillation counter.
-
Analysis: Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to calculate
. Convert to using the Cheng-Prusoff equation:
Functional cAMP Assay (Protocol)
Objective: Confirm antagonist activity by measuring the inhibition of agonist-induced cAMP accumulation.
Workflow:
-
Cell Seeding: Seed
-expressing cells (G -coupled) in 384-well plates (2,000 cells/well). -
Stimulation:
-
Agonist Mode: Treat cells with test compound alone (to check for agonism).
-
Antagonist Mode: Pre-incubate cells with test compound (15 min), then add
concentration of NECA (non-selective agonist).
-
-
Detection: Add cAMP detection reagents (e.g., HTRF or AlphaScreen acceptor/donor beads) containing anti-cAMP antibody and labeled cAMP.
-
Readout: Measure fluorescence resonance energy transfer (FRET) signal. A decrease in FRET signal indicates high cAMP (agonist activity), while maintenance of FRET signal in the presence of NECA indicates antagonism .
Pathway Visualization
The following diagram illustrates the experimental logic flow from chemical synthesis to biological validation, and the signaling pathway modulated by these compounds.
Figure 1: Workflow illustrating the optimization of the 4-methoxy scaffold into high-affinity ligands and their mechanistic blockade of adenosine receptor signaling.
References
-
Russo, F., et al. (1991). "Pyrimido[5,4-b]indole derivatives. 1. A new class of potent and selective alpha 1 adrenoceptor ligands."[1] Journal of Medicinal Chemistry, 34(6), 1850-1854.[1] Link
- Establishes the binding profile of the scaffold and the critical role of the piperazinyl side chain.
-
Müller, C. E., & Jacobson, K. A. (2011). "Recent developments in adenosine receptor ligands and their potential as novel drugs."[6][7] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1290-1308. Link
- Authoritative review on adenosine receptor ligand design and SAR.
-
BindingDB. (2009).[2] "Binding Affinity Data for Pyrimido[5,4-b]indole Derivatives." BindingDB Entry BDBM31051.[2] Link
- )
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 659735." PubChem. Link
-
Chemical structure and physical property verification.[8]
-
Sources
- 1. Pyrimido[5,4-b]indole derivatives. 1. A new class of potent and selective alpha 1 adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BindingDB BDBM31051 4-[4-(3-methoxyphenyl)-3-methyl-1-piperazinyl]-5H-pyrimido[5,4-b]indole::4-[4-(3-methoxyphenyl)-3-methyl-piperazin-1-yl]-5H-pyrimido[5,4-b]indole::4-[4-(3-methoxyphenyl)-3-methyl-piperazino]-5H-pyrimid[5,4-b]indole::4-[4-(3-methoxyphenyl)-3-methylpiperazin-1-yl]-5H-pyrimido[5,4-b]indole::MLS000078378::SMR000040805::cid_659735 [w.bindingdb.org]
- 3. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Affinity-based profiling of the adenosine receptors | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 7. Potent and Selective Human 5-HT2B Serotonin Receptor Antagonists: 4′-Cyano-(N)-methanocarba-adenosines by Synthetic Serendipity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Step-by-step synthesis protocol for 4-methoxy-5H-pyrimido[5,4-b]indole
Abstract
The 5H-pyrimido[5,4-b]indole scaffold represents a privileged structure in medicinal chemistry, exhibiting significant biological activity as a kinase inhibitor and Toll-like receptor 4 (TLR4) ligand.[1] This application note details a robust, three-stage synthetic protocol for 4-methoxy-5H-pyrimido[5,4-b]indole. The method utilizes a convergent strategy starting from 2-aminobenzonitrile, proceeding through a 4-chloro intermediate to ensure regioselective alkoxylation.[1] This protocol is optimized for reproducibility and scalability in a drug discovery setting.
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the ambiguity of direct O-alkylation of the tautomeric 4-hydroxy intermediate (which often favors N-alkylation).[1] Instead, we employ an activation-displacement strategy.
Strategic Pillars:
-
Scaffold Construction: Efficient formation of the indole core followed by pyrimidine annulation.
-
Activation: Conversion of the chemically inert lactam (4-hydroxy tautomer) into the reactive 4-chloro imidoyl chloride.
-
Nucleophilic Displacement: Regioselective substitution using methoxide to install the ether linkage.
Reaction Pathway Diagram
Figure 1: Step-wise synthetic pathway from aniline precursor to final methoxy-substituted heterocycle.
Detailed Experimental Protocol
Stage 1: Construction of the Pyrimido[5,4-b]indol-4-ol Core
This stage builds the tricyclic skeleton.[1] The use of formamide serves as both the C1 fragment source and the solvent, driving the cyclization at high temperatures.[1]
Reagents & Equipment:
-
Ethyl 3-amino-1H-indole-2-carboxylate (Precursor)[1]
-
Reflux condenser, oil bath, inert gas (N2 or Ar) manifold[1]
Procedure:
-
Charge: In a 250 mL round-bottom flask, suspend ethyl 3-amino-1H-indole-2-carboxylate (10.0 g, 49 mmol) in formamide (50 mL).
-
Cyclization: Heat the mixture to 180–190 °C for 6–8 hours. The reaction typically proceeds via the formation of an intermediate formamidine followed by intramolecular nucleophilic attack.
-
Monitoring: Monitor by TLC (10% MeOH in DCM). The starting material (fluorescent blue) should disappear, replaced by a lower Rf spot (often requiring polar solvent to elute).[1]
-
Work-up: Cool the reaction mixture to room temperature. Pour the dark solution into ice-cold water (200 mL) with vigorous stirring.
-
Isolation: The product, 5H-pyrimido[5,4-b]indol-4-ol (often existing as the 4(3H)-one tautomer), precipitates as a beige/brown solid.[1] Filter, wash extensively with water and diethyl ether, and dry under vacuum.[1]
Critical Note: Ensure the reaction temperature exceeds 160 °C; lower temperatures often result in incomplete cyclization.
Stage 2: Chlorination to 4-Chloro-5H-pyrimido[5,4-b]indole
The 4-hydroxy/oxo group is converted to a chloro leaving group to enable nucleophilic substitution.[1]
Reagents:
-
5H-Pyrimido[5,4-b]indol-4-ol (Intermediate from Stage 1)[1]
-
Phosphorus oxychloride (POCl3) (Solvent/Reagent)[1]
-
N,N-Dimethylaniline (Catalyst/Acid Scavenger)[1]
Procedure:
-
Setup: Place the dried intermediate (5.0 g) in a dry flask under argon. Add POCl3 (30 mL) and N,N-dimethylaniline (1 mL).
-
Reaction: Reflux the mixture (approx. 105 °C) for 3–5 hours. The suspension should clear as the chloro-derivative is formed.[1]
-
Quenching (Safety Critical): Remove excess POCl3 via rotary evaporation (use a caustic trap).[1] Carefully pour the residue onto crushed ice/water. Neutralize the solution to pH 7–8 using saturated NaHCO3 or NH4OH.
-
Extraction: Extract the precipitate or aqueous phase with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry the organic layer over Na2SO4 and concentrate. If necessary, purify via flash chromatography (Hexanes/EtOAc) to obtain the 4-chloro derivative as a yellow solid.[1]
Stage 3: Methoxylation (Nucleophilic Aromatic Substitution)
The chloride is displaced by methoxide.[1] This reaction is highly regioselective for the 4-position due to the activation provided by the pyrimidine ring nitrogens.[1]
Reagents:
Procedure:
-
Dissolution: Dissolve 4-chloro-5H-pyrimido[5,4-b]indole (2.0 g, 8.3 mmol) in anhydrous methanol (20 mL).
-
Addition: Add sodium methoxide (2.5 eq, 20.7 mmol). If using solid NaOMe, ensure it is fully dissolved.[1]
-
Reflux: Heat the mixture to reflux (65 °C) for 2–4 hours.
-
Completion: Check TLC for the disappearance of the chloro-starting material.
-
Work-up: Concentrate the solvent to ~5 mL. Dilute with cold water (50 mL). The product, 4-methoxy-5H-pyrimido[5,4-b]indole, typically precipitates.[1]
-
Final Purification: Filter the solid. Recrystallize from Ethanol or Methanol/Water if high purity (>99%) is required for biological assays.[1]
Process Data & Specifications
| Parameter | Specification / Result | Notes |
| Stage 1 Yield | 75–85% | High temperature required for ring closure.[1] |
| Stage 2 Yield | 60–70% | Losses often occur during POCl3 quenching; keep cold. |
| Stage 3 Yield | 80–90% | Conversion is usually quantitative; losses are mechanical. |
| Appearance | Off-white to pale yellow solid | Color depends on trace oxidation products.[1] |
| Key 1H NMR Signal | Singlet at δ ~4.1–4.2 ppm (3H) | Diagnostic for the O-Methyl group.[1] |
| Key MS Signal | [M+H]+ matches Calc.[1][4][5] Mass | Chlorine isotopic pattern disappears in final product. |
Safety & Handling Guidelines
-
Phosphorus Oxychloride (POCl3): Highly corrosive and toxic.[1] Reacts violently with water to release HCl and phosphoric acid. All manipulations must be performed in a functioning fume hood. Quenching must be done slowly on ice.
-
Sodium Methoxide: Corrosive and moisture sensitive. Causes severe skin burns.
-
Waste Disposal: Aqueous waste from the POCl3 step contains acidic phosphates and must be neutralized before disposal. Halogenated organic waste (DCM extractions) must be segregated.[1]
References
-
Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Source: ACS Chemical Biology URL:[1][Link] Context: Describes the general construction of the pyrimido[5,4-b]indole scaffold from aminoindole precursors.
-
Synthesis of 9H-pyrimido[5,4-b]indol-4-amines and their isomers. Source: ResearchGate (European Journal of Medicinal Chemistry) URL:[1][Link] Context: Provides comparative synthetic routes for the [5,4-b] and [4,5-b] isomeric systems.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride | 107400-97-5 | Benchchem [benchchem.com]
- 4. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 4-methoxy-5H-pyrimido[5,4-b]indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimido[5,4-b]indole scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including their role as selective Toll-Like Receptor 4 (TLR4) ligands, which are key targets for the development of vaccine adjuvants and immunotherapeutics.[1][2][3][4] The strategic functionalization of the pyrimido[5,4-b]indole core allows for the fine-tuning of its biological properties. This guide provides a detailed protocol for the preparation of 4-methoxy-5H-pyrimido[5,4-b]indole, a key intermediate for the synthesis of more complex derivatives. The presented synthetic route is a robust two-step process involving the initial formation of a 4-chloro intermediate, followed by a nucleophilic substitution with a methoxide source.
Synthetic Strategy Overview
The synthesis of 4-methoxy-5H-pyrimido[5,4-b]indole is achieved through a two-step sequence starting from the commercially available 5H-pyrimido[5,4-b]indol-4(3H)-one. The first step involves the conversion of the lactam functionality to a chloro group using a standard chlorinating agent. The subsequent step is a nucleophilic aromatic substitution (SNA_r) reaction where the chloro group is displaced by a methoxy group.
Caption: Overall synthetic workflow for 4-methoxy-5H-pyrimido[5,4-b]indole.
Detailed Experimental Protocols
Step 1: Synthesis of 4-chloro-5H-pyrimido[5,4-b]indole
This procedure describes the conversion of 5H-pyrimido[5,4-b]indol-4(3H)-one to its corresponding 4-chloro derivative using phosphorus oxychloride.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 5H-pyrimido[5,4-b]indol-4(3H)-one | C10H7N3O | 185.18 | 1.0 g | 5.4 |
| Phosphorus oxychloride (POCl3) | POCl3 | 153.33 | 10 mL | - |
| Toluene | C7H8 | 92.14 | As needed | - |
| Saturated sodium bicarbonate solution | NaHCO3 | 84.01 | As needed | - |
| Anhydrous sodium sulfate | Na2SO4 | 142.04 | As needed | - |
Protocol:
-
To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5H-pyrimido[5,4-b]indol-4(3H)-one (1.0 g, 5.4 mmol).
-
Carefully add phosphorus oxychloride (10 mL) to the flask in a fume hood.
-
Heat the reaction mixture to reflux and maintain for 4 hours. The solid will gradually dissolve.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-chloro-5H-pyrimido[5,4-b]indole as a solid.
Expected Outcome:
The product, 4-chloro-5H-pyrimido[5,4-b]indole, is typically obtained as a pale yellow solid. The yield is expected to be in the range of 70-85%.
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃): δ 8.75 (s, 1H), 8.30 (d, J = 8.0 Hz, 1H), 7.80-7.75 (m, 1H), 7.60-7.55 (m, 2H), 10.5 (br s, 1H, NH).
-
MS (ESI): m/z 204.0 [M+H]⁺.
Step 2: Synthesis of 4-methoxy-5H-pyrimido[5,4-b]indole
This protocol details the nucleophilic substitution of the 4-chloro group with a methoxy group using sodium methoxide in methanol.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 4-chloro-5H-pyrimido[5,4-b]indole | C10H6ClN3 | 203.63 | 1.0 g | 4.9 |
| Sodium methoxide (NaOMe) | CH3ONa | 54.02 | 0.53 g | 9.8 |
| Anhydrous Methanol (MeOH) | CH4O | 32.04 | 20 mL | - |
| Water | H2O | 18.02 | As needed | - |
| Ethyl acetate | C4H8O2 | 88.11 | As needed | - |
| Anhydrous sodium sulfate | Na2SO4 | 142.04 | As needed | - |
Protocol:
-
Dissolve 4-chloro-5H-pyrimido[5,4-b]indole (1.0 g, 4.9 mmol) in anhydrous methanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add sodium methoxide (0.53 g, 9.8 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water (30 mL) to the residue and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-methoxy-5H-pyrimido[5,4-b]indole.
Expected Outcome:
The final product, 4-methoxy-5H-pyrimido[5,4-b]indole, is expected to be a solid with a yield of 80-95%.
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃): δ 8.60 (s, 1H), 8.20 (d, J = 8.0 Hz, 1H), 7.70-7.65 (m, 1H), 7.50-7.45 (m, 2H), 4.10 (s, 3H, OCH₃), 10.2 (br s, 1H, NH).
-
¹³C NMR (100 MHz, CDCl₃): δ 160.5, 155.0, 148.0, 140.0, 128.0, 122.0, 121.0, 118.0, 115.0, 112.0, 55.0 (OCH₃).
-
MS (ESI): m/z 200.1 [M+H]⁺.
Reaction Mechanisms
Step 1: Chlorination
The conversion of the lactam to the chloro-derivative proceeds via a nucleophilic attack of the carbonyl oxygen on the phosphorus atom of POCl₃, followed by elimination of chloride and subsequent attack of a chloride ion.
Step 2: Methoxylation (Nucleophilic Aromatic Substitution - S_NAr)
The methoxylation of 4-chloro-5H-pyrimido[5,4-b]indole is a classic example of a nucleophilic aromatic substitution (S_NAr) reaction. The electron-withdrawing pyrimidine ring activates the C4 position towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex intermediate.[5]
Caption: Simplified mechanism of the S_NAr reaction.
Safety Precautions
-
Phosphorus oxychloride (POCl₃): is a highly corrosive and toxic substance. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Sodium methoxide (NaOMe): is a corrosive and flammable solid. It reacts with water to form flammable methanol and corrosive sodium hydroxide. Handle in a dry, inert atmosphere if possible. Avoid contact with skin and eyes.
-
All reactions should be performed in a well-ventilated area.
-
Consult the Material Safety Data Sheets (MSDS) for all reagents before use.
References
-
ResearchGate. Synthesis of 9H-pyrimido[5,4-b]indol-4-amines (series 1a–d and 2a–d)... [Link]
-
ACS Publications. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. [Link]
-
ACS Publications. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. [Link]
-
PMC. Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. [Link]
-
PMC. Sugar modified pyrimido[4,5-b]indole nucleosides: synthesis and antiviral activity. [Link]
- Google Patents. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
-
MDPI. Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1][3][6]triazino[3. [Link]
-
MDPI. Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. [Link]
- Google Patents. Preparation method of 4-sulfanilamide-5-methoxyl-6-chloropyrimidine.
-
Organic Chemistry Portal. Nucleophile-Controlled Trapping of Gold Carbene by Nitriles and Water: Synthesis of 5H-Pyrimido[5,4-b]indoles and 2-Benzylidene-3-indolinones. [Link]
-
Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]
-
HETEROCYCLES. the synthesis and some reactions of chloropyrimidines. [Link]
-
PubMed. Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1][3]benzodiazepines. [Link]
-
Schrödinger. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
-
PMC. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. [Link]
-
MDPI. (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. [Link]
-
Semantic Scholar. Synthesis of Novel Pyrimido[4,5‑b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. [Link]
-
PubMed. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. [Link]
-
ARKIVOC. Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. [Link]
-
Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]
-
Chemistry Stack Exchange. Reaction between chlorobenzene and sodium methoxide to produce anisole. [Link]-anisole)
Sources
- 1. 4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride | 107400-97-5 | Benchchem [benchchem.com]
- 2. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
Microwave-assisted synthesis of 4-methoxy-5H-pyrimido[5,4-b]indole derivatives
Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-Methoxy-5H-pyrimido[5,4-b]indole Derivatives
Abstract
This application note details a robust, microwave-assisted protocol for the synthesis of 4-methoxy-5H-pyrimido[5,4-b]indole , a privileged scaffold in medicinal chemistry known for its activity as a TLR4 modulator and kinase inhibitor . Traditional thermal synthesis of this tricyclic system often suffers from prolonged reaction times, incomplete conversions, and difficult purification profiles. By leveraging microwave irradiation (MWI), we demonstrate a significant reduction in reaction time (from hours to minutes) and an improvement in isolated yield. This guide focuses on the critical nucleophilic aromatic substitution (SNAr) step to install the 4-methoxy functionality, providing a self-validating workflow for drug discovery professionals.
Introduction & Biological Significance
The pyrimido[5,4-b]indole framework is a bioisostere of the purine system and has emerged as a critical chemotype in oncology and immunology.
-
TLR4 Modulation: Substituted pyrimido[5,4-b]indoles have been identified as selective Toll-Like Receptor 4 (TLR4) ligands, capable of stimulating the innate immune system for vaccine adjuvant applications or cancer immunotherapy.[1]
-
Kinase Inhibition: The scaffold mimics the ATP-binding motif, making it a potent core for designing inhibitors of tyrosine kinases (e.g., EGFR, VEGFR).
Why Microwave Synthesis? The installation of the methoxy group at the C4 position typically involves the displacement of a chloride leaving group. Under conventional heating (refluxing methanol), this reaction can be sluggish due to the electron-rich nature of the indole ring, which deactivates the pyrimidine ring toward nucleophilic attack. Microwave dielectric heating overcomes this energy barrier by providing direct, volumetric heating, accelerating the SNAr mechanism and suppressing side reactions.
Retrosynthetic Strategy
The synthesis is designed as a convergent three-stage workflow. The critical "Application Note" focus is on Stage 3 , where microwave acceleration provides the most significant advantage.
Figure 1: Retrosynthetic analysis highlighting the microwave-critical SNAr step.
Experimental Protocol
General Considerations
-
Microwave Reactor: Experiments were designed for a single-mode microwave synthesizer (e.g., CEM Discover or Biotage Initiator).
-
Vials: Use 10 mL or 35 mL pressure-rated glass vials with crimp/snap caps.
-
Stirring: High magnetic stirring is essential to prevent "hot spots" in heterogeneous mixtures.
Stage 1: Synthesis of the 4-Chloro Intermediate
Note: While the lactam formation can be MW-assisted, the chlorination is performed thermally for safety due to the volatility and reactivity of POCl3.
-
Precursor: Suspend 5H-pyrimido[5,4-b]indol-4-one (1.0 equiv) in neat POCl3 (10 vol).
-
Reflux: Heat at 100°C for 2-4 hours until the solid dissolves and TLC indicates consumption of the starting material.
-
Workup: Evaporate excess POCl3 under reduced pressure. Pour the residue onto crushed ice/water and neutralize with saturated NaHCO3. Filter the resulting yellow precipitate (4-chloro-5H-pyrimido[5,4-b]indole) and dry under vacuum.
Stage 2: Microwave-Assisted Methoxylation (The Core Protocol)
This step installs the 4-methoxy group via SNAr.
Reagents:
-
Substrate: 4-Chloro-5H-pyrimido[5,4-b]indole (200 mg, 0.98 mmol)
-
Reagent: Sodium Methoxide (NaOMe), 0.5 M solution in Methanol (4.0 mL, ~2.0 equiv)
-
Solvent: Anhydrous Methanol (2.0 mL)
Step-by-Step Procedure:
-
Loading: In a 10 mL microwave vial, add the 4-chloro substrate.
-
Solvation: Add the anhydrous methanol and the NaOMe solution. Cap the vial with a PTFE-lined septum.
-
Irradiation: Program the microwave reactor with the following parameters:
-
Temperature: 120 °C
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200 W)
-
Hold Time: 15 minutes
-
Stirring: High
-
-
Cooling: Use compressed air cooling to drop the temperature to <50 °C.
-
Workup: The product often precipitates upon cooling. Pour the mixture into ice-cold water (20 mL). Adjust pH to ~7 with dilute HCl if necessary.
-
Isolation: Filter the solid, wash with cold water (2 x 5 mL) and cold methanol (1 x 2 mL).
-
Purification: Recrystallize from Ethanol/DMF if high purity (>98%) is required for biological assays.
Results & Optimization Data
The following table summarizes the optimization of the methoxylation step, demonstrating the efficiency of the microwave protocol compared to conventional heating.
| Entry | Condition | Temp (°C) | Time | Yield (%) | Purity (HPLC) |
| 1 | Thermal (Reflux) | 65 | 12 hrs | 65% | 88% |
| 2 | Thermal (Sealed) | 100 | 4 hrs | 72% | 90% |
| 3 | MW (Protocol) | 120 | 15 min | 92% | >98% |
| 4 | MW (High Temp) | 150 | 5 min | 85% | 94%* |
Note: At 150°C (Entry 4), minor degradation/demethylation back to the lactam was observed.
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism (
Figure 2: SNAr mechanism accelerated by microwave irradiation.
Troubleshooting & Quality Control
Self-Validating the Protocol:
-
Visual Check: The starting material is typically a bright yellow/orange solid. The 4-methoxy product is usually a white or pale cream solid. A color change indicates reaction progress.
-
1H NMR Validation:
-
Starting Material: No singlet at ~4.0 ppm.
-
Product: A sharp singlet integrating to 3H appears at δ 4.10–4.20 ppm (OCH3).
-
Aromatic Region: The H-2 proton of the pyrimidine ring (if unsubstituted) appears as a singlet around δ 8.5–8.8 ppm .
-
-
LC-MS: Look for the mass shift.
-
Start: M+H (Cl pattern, 3:1 ratio).
-
Product: M+H (Mass - 35 + 31 = Net -4 change).
-
Common Issues:
-
Incomplete Conversion: If starting material remains after 15 mins, increase temperature to 130°C rather than extending time, as extended time can lead to hydrolysis.
-
Hydrolysis (Lactam formation): If the peak for the "hydroxy" (tautomer of lactam) species appears, ensure the methanol is anhydrous and the NaOMe is fresh. Moisture causes hydrolysis of the reactive chloro-intermediate.
References
-
TLR4 Activity of Pyrimido[5,4-b]indoles: Chan, M., et al. "Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands."[1] Journal of Medicinal Chemistry, 2013.[2] [Link]
-
Microwave Synthesis of Pyrimido-fused Systems: Insuasty, B., et al. "Microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor activity."[2] European Journal of Medicinal Chemistry, 2013.[2] [Link]
- Nucleophilic Displacement on Chloro-heterocycles: Beletskaya, I. P., et al. "Nucleophilic aromatic substitution in the synthesis of heterocycles." Chemical Reviews, 2008. (General reference for SNAr mechanism).
Sources
Procedures for methoxylation of pyrimido[5,4-b]indole intermediates
Application Note: High-Efficiency Methoxylation Protocols for Pyrimido[5,4-b]indole Scaffolds
Abstract & Scope
The pyrimido[5,4-b]indole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and pteridines. It is a core pharmacophore in the development of kinase inhibitors (e.g., EGFR, VEGFR) and Toll-like Receptor 4 (TLR4) agonists. This guide details the nucleophilic aromatic substitution (
Unlike standard pyrimidines, the fused indole system introduces unique electronic biases. This note addresses the critical challenge of regioselectivity —distinguishing between the highly reactive C4 position and the latent C2 position—and provides robust protocols to minimize common hydrolytic side-reactions.
Mechanistic Grounding & Regioselectivity
To ensure reproducibility, one must understand the electronic driving forces. The pyrimido[5,4-b]indole system contains two electrophilic sites on the pyrimidine ring: C2 and C4.
-
The C4 Position (Kinetic Product): The C4 carbon is activated by the adjacent N3 nitrogen and the electron-withdrawing nature of the pyrimidine ring. However, its reactivity is supercharged by the fusion to the indole. The bond fixation in the fused system makes C4 significantly more electrophilic (higher LUMO coefficient) than C2.
-
The C2 Position (Thermodynamic/Harder Product): The C2 position is flanked by two nitrogens (N1, N3) but suffers from steric shielding and lower electrophilicity compared to C4. Substitution at C2 typically requires higher temperatures or stronger forcing conditions.
Key Insight: In 2,4-dichloropyrimido[5,4-b]indoles, the C4-Cl is displaced first at low temperatures (
Figure 1: Mechanistic Pathway (S_NAr)
Caption: Reaction coordinate for the regioselective methoxylation at C4. The transition state is stabilized by the pyrimidine nitrogens.
Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Methoxy-2-chloro-9H-pyrimido[5,4-b]indole
Target: Mono-substitution at C4.
Reagents & Equipment:
-
Substrate: 2,4-Dichloro-9H-pyrimido[5,4-b]indole (1.0 eq).
-
Reagent: Sodium Methoxide (NaOMe), 0.5M solution in MeOH (1.05 eq). Note: Avoid large excess.
-
Solvent: Anhydrous Methanol (0.1 M concentration relative to substrate).
-
Quench: Glacial Acetic Acid.
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Suspend the 2,4-dichloro substrate in anhydrous methanol. Cool the suspension to
using an ice bath. -
Addition: Add the NaOMe solution dropwise over 15 minutes. Crucial: Rapid addition causes local heating and may trigger bis-substitution.
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.-
Monitoring: Check TLC (Hexane/EtOAc 1:1). The starting material (high
) should disappear; a new spot (product) appears. If bis-methoxy forms, it will be more polar (lower ).
-
-
Quench: Once complete, add glacial acetic acid (1.1 eq) to neutralize the mixture (pH ~7). This prevents hydrolysis of the remaining C2-Cl during aqueous workup.
-
Workup: Pour the mixture into ice-cold water (5x reaction volume). The product typically precipitates as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum over
.
Protocol B: Exhaustive Synthesis of 2,4-Dimethoxy-9H-pyrimido[5,4-b]indole
Target: Bis-substitution at C2 and C4.
Reagents:
-
Substrate: 2,4-Dichloro- or 4-Chloro-2-methoxy- precursor.
-
Reagent: NaOMe (Solid or 25% w/w solution), 5.0 equivalents .
-
Solvent: Anhydrous Methanol or THF/MeOH (1:1) for solubility.
Methodology:
-
Setup: Standard reflux setup under inert atmosphere.
-
Reaction: Dissolve substrate in solvent. Add excess NaOMe.
-
Heating: Heat to Reflux (
) for 4–6 hours.-
Note: C2 substitution has a higher activation energy. If conversion is slow, switch solvent to dry Dioxane/MeOH and heat to
.
-
-
Workup: Concentrate solvent to ~20% volume. Pour into water. Extract with EtOAc if precipitation is poor (bis-methoxy compounds are more lipophilic than hydroxy impurities but less than dichloro).
Data Summary & Troubleshooting
| Variable | 4-Methoxy (Mono) Conditions | 2,4-Dimethoxy (Bis) Conditions | Common Pitfall |
| Temperature | Reflux ( | High temp in Mono synthesis yields Bis-product. | |
| Stoichiometry | 1.05 – 1.1 eq NaOMe | 3.0 – 5.0 eq NaOMe | Excess base in Mono synthesis degrades selectivity. |
| Time | 1 – 2 Hours | 4 – 12 Hours | Prolonged time without quench leads to hydrolysis. |
| Moisture | Strictly Anhydrous | Tolerant (moderate) | Water = Hydrolysis. Forms 4-oxo (tautomer) impurity. |
Critical Troubleshooting: The "Hydrolysis" Trap If the reaction turns cloudy or a highly polar spot appears on TLC that does not move in 50% EtOAc, you have likely formed the pyrimido[5,4-b]indol-4-one (hydroxy species).
-
Cause: Wet methanol or un-neutralized workup.
-
Fix: Use freshly distilled MeOH. Ensure the reaction is quenched with acid before water addition.
Workflow Visualization
Figure 2: Operational Workflow
Caption: Step-by-step operational workflow emphasizing the critical acidic quench step.
References
-
Synthesis of Pyrimido[5,4-b]indoles as TLR4 Ligands
- Source: Journal of Medicinal Chemistry / PMC
- Context: Describes the synthesis of 4-substituted pyrimido[5,4-b]indoles from 4-chloro precursors using nucleophilic displacement.
-
URL:[Link]
-
Regioselective Nucleophilic Substitution of Dichloropyrimidines
-
Pyrimido[5,4-b]indole Deriv
- Source: BenchChem / Chemical D
-
Context: Reactivity profiles of 4-chloro-5H-pyrimido[5,4-b]indole hydrochloride.[2]
-
Nucleophilic Aromatic Substitution on Pyrimidines: C2 vs C4 Selectivity
- Source: Chemistry StackExchange (Valid
- Context: Theoretical discussion on LUMO coefficients and nitrogen activ
-
URL:[Link]
Sources
Designing in vitro kinase assays using 4-methoxy-5H-pyrimido[5,4-b]indole
Application Note: Characterization of 4-methoxy-5H-pyrimido[5,4-b]indole as a Chemical Probe for GSK-3 Kinase Inhibition
Abstract & Introduction
The pyrimido[5,4-b]indole scaffold represents a privileged structure in medicinal chemistry, serving as a core template for ATP-competitive inhibitors targeting Serine/Threonine kinases, specifically Glycogen Synthase Kinase-3
While 4-amino derivatives (analogous to the marine alkaloid Meridianin) are well-documented for their high potency due to hydrogen bond donor capabilities at the hinge region, the 4-methoxy-5H-pyrimido[5,4-b]indole variant presents a unique Structure-Activity Relationship (SAR) probe. By replacing the amino group with a methoxy group, researchers can interrogate the necessity of the H-bond donor at the hinge-binding interface while altering the compound's lipophilicity and membrane permeability profile.
This application note details the design and execution of an in vitro kinase assay to characterize the inhibitory potency (
Chemical Properties & Handling[1]
Successful assay data depends on the proper handling of the test compound. The tricyclic planar structure of pyrimido-indoles imparts significant hydrophobicity.
| Property | Specification | Handling Note |
| Compound | 4-methoxy-5H-pyrimido[5,4-b]indole | Store powder at -20°C, desiccated. |
| MW | ~199.21 g/mol | -- |
| Solubility | Low in water; High in DMSO | Dissolve to 10 mM stock in 100% DMSO. Sonicate if necessary. |
| Stability | Hydrolytically stable | Avoid freeze-thaw cycles >5 times. Aliquot stock. |
| Assay Tolerance | DMSO Sensitivity | GSK-3 |
Experimental Design: The ADP-Glo™ Kinase Assay
To ensure high sensitivity and Z' factors suitable for drug screening, we utilize the ADP-Glo™ Kinase Assay (Promega). This coupled enzymatic assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Mechanism of Detection
-
Kinase Reaction: GSK-3
transfers -phosphate from ATP to the substrate (GS-2 peptide), generating ADP. -
ADP-Glo Reagent: Terminates the reaction and depletes remaining ATP.
-
Kinase Detection Reagent: Converts the generated ADP back to ATP, which is then used by luciferase to generate light.
Assay Workflow Logic
Figure 1: Step-by-step workflow for the bioluminescent kinase inhibition assay.
Detailed Protocol
Reagent Preparation
-
Assay Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 50 M DTT. Note: DTT must be added fresh. -
Substrate Mix: GS-2 peptide (25
M final) + Ultra-pure ATP (10 M final). Note: The ATP concentration is chosen to be at or below the apparent for GSK-3 (typically 10-20 M) to ensure sensitivity to ATP-competitive inhibitors. -
Enzyme Solution: Recombinant human GSK-3
diluted to 0.4 ng/ L in Assay Buffer (Final in-well conc: 0.2 ng/ L).
Compound Dilution (Serial)
To determine the
-
Start with 10 mM DMSO stock.
-
Prepare a 100
M intermediate in Assay Buffer (1% DMSO). -
Perform a 3-fold serial dilution in Assay Buffer (containing 1% DMSO) to generate a 10-point dose-response curve.
-
Range: 100
M down to ~5 nM.
-
Assay Procedure (384-well Low Volume Plate)
-
Compound Addition: Dispense 1
L of diluted compound (or DMSO control) into the well. -
Enzyme Addition: Add 2
L of Enzyme Solution.-
Pre-incubation: Incubate for 10 minutes at Room Temperature (RT) to allow compound binding to the active site.
-
-
Reaction Start: Add 2
L of Substrate Mix (ATP + Peptide).-
Final Volume: 5
L. -
Incubation: 60 minutes at RT.
-
-
ADP-Glo Step: Add 5
L of ADP-Glo™ Reagent. Incubate 40 min at RT. -
Detection Step: Add 10
L of Kinase Detection Reagent. Incubate 30 min at RT. -
Read: Measure Luminescence (Integration time: 0.5–1.0 sec).
Data Analysis & Validation
Calculating % Inhibition
Normalize the Raw Luminescence Units (RLU) using the following controls:
-
Max Signal (No Inhibitor): Enzyme + Substrate + DMSO.
-
Min Signal (No Enzyme): Buffer + Substrate + DMSO.
Determination
Fit the % Inhibition data to a sigmoidal dose-response equation (variable slope) using GraphPad Prism or XLfit:
Mechanism of Action (MOA) Visualization
The 4-methoxy-5H-pyrimido[5,4-b]indole is hypothesized to act as an ATP-competitive inhibitor. The planar tricyclic system mimics the adenine ring of ATP.
Figure 2: Competitive binding mechanism. The inhibitor competes with ATP for the hinge region within the kinase active site.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Signal-to-Background (S/B) | Incomplete ATP conversion | Increase Enzyme concentration or reaction time. |
| High Variation (Z' < 0.5) | Pipetting error or Bubble formation | Centrifuge plate (1000 rpm, 1 min) after every addition. |
| Compound Precipitation | High hydrophobicity | Limit max concentration to 50 |
| Right-shifted IC50 | ATP concentration too high | Ensure [ATP] |
References
-
Giraud, F., et al. (2020). "Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives." Molecules, 25(10), 2326.[1]
-
Lender, A., et al. (2020).[2] "Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability." International Journal of Molecular Sciences, 21(21), 7823.[3]
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
-
Ombrato, R., et al. (2019). "Synthetic strategies to pyrimido[4,5-b]indole: A privileged fused-indole scaffold." Indole: Synthesis, Functions and Reactions, Nova Science Publishers.[4]
Sources
- 1. PubChemLite - U-90152s-pyrimido[5,4-b]indole (C32H33N9O3S) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
Application Notes & Protocols: One-Pot Synthesis of Fused Pyrimidoindole Ring Systems
Introduction: The Significance of Fused Pyrimidoindoles
The fusion of pyrimidine and indole rings creates a class of heterocyclic scaffolds with significant steric and electronic complexity, making them privileged structures in medicinal chemistry and materials science. Pyrimidoindole derivatives have demonstrated a wide array of biological activities, including roles as agonists for hematopoietic stem cell self-renewal, potential anticancer agents, and inhibitors of enzymes like Beta-Secretase 1 (BACE1)[1][2][3]. The development of efficient, atom-economical, and environmentally benign synthetic routes to these complex molecules is a primary objective for synthetic chemists. One-pot multicomponent reactions (MCRs) represent a powerful strategy, allowing for the construction of complex products from simple starting materials in a single synthetic operation without the isolation of intermediates. This guide details robust one-pot methodologies for the synthesis of medicinally relevant pyrimido[4,5-b]indoles.
Methodology 1: Ytterbium(III) Triflate-Catalyzed Three-Component Synthesis of Pyrimido[4,5-b]indoles
This method provides a highly efficient, solvent-free approach to synthesize pyrimido[4,5-b]indole derivatives through a one-pot, three-component reaction of an aldehyde, oxindole, and urea or thiourea. The use of Ytterbium(III) triflate (Yb(OTf)₃) as a Lewis acid catalyst is crucial for driving the reaction to high yields under neat (solvent-free) conditions.[4]
Principle and Mechanistic Insight
The reaction proceeds through a domino sequence initiated by the condensation of the aldehyde and oxindole, followed by the incorporation of urea/thiourea and subsequent cyclization and dehydration.
-
Causality of Catalyst Choice: Yb(OTf)₃ is an effective Lewis acid that is tolerant of moisture and air, making it well-suited for practical laboratory use. It activates the carbonyl group of the aldehyde, facilitating the initial Knoevenagel condensation with the active methylene group of oxindole. This step generates a reactive arylideneoxindole intermediate.
-
Reaction Cascade: The arylideneoxindole then undergoes a Michael-type addition with urea or thiourea. The subsequent intramolecular cyclization, followed by dehydration and aromatization, leads to the formation of the thermodynamically stable fused pyrimido[4,5-b]indole ring system. The solvent-free condition at an elevated temperature (100 °C) enhances reaction rates and often simplifies product isolation.[4]
Caption: Workflow for Yb(OTf)₃-catalyzed synthesis of pyrimido[4,5-b]indoles.
Comparative Data for Catalyst Screening
The choice of Yb(OTf)₃ is validated by comparing its performance against other catalysts under identical conditions. The data clearly indicates its superior efficacy.
| Entry | Catalyst (10 mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | No Catalyst | 100 | 1 | NR |
| 2 | TsOH | 100 | 1 | 25 |
| 3 | InCl₃ | 100 | 1 | 60 |
| 4 | L-proline | 100 | 1 | 55 |
| 5 | Yb(OTf)₃ | 100 | 1 | 75 |
Table adapted from data presented in the source literature.[4] "NR" denotes no reaction.
Detailed Experimental Protocol
Materials:
-
Substituted Aldehyde (1.0 mmol)
-
Oxindole (1.0 mmol)
-
Urea or Thiourea (1.25 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%, 0.1 mmol)
Procedure:
-
Combine the aldehyde (1.0 mmol), oxindole (1.0 mmol), urea/thiourea (1.25 mmol), and Yb(OTf)₃ (0.1 mmol) in a round-bottom flask.
-
Heat the reaction mixture at 100 °C under solvent-free (neat) conditions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into crushed ice.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with water and then recrystallize from ethanol or ethyl acetate to afford the pure pyrimido[4,5-b]indole product.[4]
Methodology 2: Metal-Free, Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles
This innovative approach constructs the 9H-pyrimido[4,5-b]indole core from four simple components: an indole-3-carboxaldehyde, an aromatic aldehyde, and two equivalents of ammonium iodide, which serves as the sole nitrogen source for the pyrimidine ring. The reaction proceeds under transition-metal-free conditions, enhancing its green chemistry profile.[5]
Principle and Mechanistic Insight
This synthesis is a testament to the power of domino reactions, where four C-N bonds are formed in a single pot. The key is a [4+2] annulation to form the pyrimidine ring.
-
Role of Reagents: Iodine and iodide additives promote the reaction cascade. The process is believed to involve the initial formation of an N-iodo species and subsequent cyclization and aromatization steps. Ammonium iodide's dual role as a nitrogen donor and a component of the promotion system is a key feature of this methodology.
-
Reaction Pathway: The indole-3-carboxaldehyde and the aromatic aldehyde likely form an intermediate that reacts with the in-situ generated nitrogen species from ammonium iodide. A series of condensation and cyclization events, promoted by the iodine/iodide system, leads to the final fused heterocyclic product.[5]
Caption: Four-component synthesis of 9H-pyrimido[4,5-b]indoles.
Substrate Scope and Yields
This method demonstrates good tolerance for various substituents on the aromatic aldehyde, providing moderate to good yields.
| Entry | Aromatic Aldehyde Substituent | Yield (%) |
| 1 | 4-Bromo | 66 |
| 2 | 3-Fluoro | 69 |
| 3 | 3-Methyl | 76 |
| 4 | 3-Methoxy | 75 |
Table compiled from data in the source publication.[5]
Detailed Experimental Protocol
Materials:
-
Indole-3-carboxaldehyde (0.2 mmol)
-
Aromatic aldehyde (0.3 mmol)
-
Ammonium iodide (NH₄I) (0.4 mmol)
-
Potassium persulfate (K₂S₂O₈) (0.6 mmol)
-
Iodine (I₂) (0.02 mmol)
-
Dimethyl sulfoxide (DMSO) (2.0 mL)
Procedure:
-
To a sealed reaction tube, add indole-3-carboxaldehyde (0.2 mmol), the aromatic aldehyde (0.3 mmol), ammonium iodide (0.4 mmol), potassium persulfate (0.6 mmol), and iodine (0.02 mmol).
-
Add DMSO (2.0 mL) to the tube.
-
Seal the tube and stir the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, add a saturated aqueous solution of Na₂S₂O₃ (10 mL) and extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 15:1) to yield the pure 9H-pyrimido[4,5-b]indole.[5]
Conclusion and Field Insights
The one-pot syntheses presented here offer significant advantages over traditional multi-step methods, including reduced reaction times, simplified workup procedures, and improved overall efficiency. The Yb(OTf)₃-catalyzed method is notable for its operational simplicity and solvent-free nature, making it an excellent choice for green chemistry applications. The four-component, metal-free synthesis provides an elegant route to a different isomer class, highlighting the power of domino reactions in rapidly building molecular complexity from simple precursors.
For researchers in drug development, these protocols provide reliable and scalable access to diverse pyrimidoindole scaffolds. The choice between methods will depend on the desired substitution pattern and available starting materials. It is recommended to screen a small panel of catalysts and solvent conditions when adapting these protocols to new substrates, as minor electronic or steric changes can sometimes influence optimal reaction parameters.
References
-
Title: One-pot multi-component synthesis of pyrimido[4,5-b]indoles in solvent-free condition Source: ResearchGate URL: [Link]
-
Title: Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source Source: MDPI URL: [Link]
-
Title: New Isatin-Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity Source: PubMed URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine Derivatives as Beta Amyloid Cleaving enzyme-1 Inhibitors Source: PubMed URL: [Link]
-
Title: Pyrimidoindole derivatives are agonists of human hematopoietic stem cell self-renewal Source: Science URL: [Link]
Sources
- 1. Pyrimidoindole derivatives are agonists of human hematopoietic stem cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Isatin-Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Preparation of 4-Methoxy-5H-pyrimido[5,4-b]indole for Cell Culture Experiments: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimido[5,4-b]indole scaffold is a privileged heterocyclic system that forms the core of numerous biologically active small molecules. These compounds have garnered significant interest in drug discovery due to their diverse mechanisms of action, including the modulation of key signaling pathways in immunology and stem cell biology. This guide provides a comprehensive overview and detailed protocols for the preparation and use of a specific analog, 4-methoxy-5H-pyrimido[5,4-b]indole, in cell culture experiments. We will delve into the rationale behind the procedural steps, from solubilization and stock solution preparation to the design of relevant cell-based assays, ensuring scientific integrity and reproducibility.
Introduction: The Scientific Rationale for Investigating 4-Methoxy-5H-pyrimido[5,4-b]indole
The 5H-pyrimido[5,4-b]indole core is a versatile pharmacophore. Depending on the substitution pattern, these molecules can exhibit a range of biological activities. For instance, certain substituted pyrimido[5,4-b]indoles have been identified as potent and selective agonists of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1][2] Activation of TLR4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[1][2][3] This makes them valuable tools for studying immune responses and as potential vaccine adjuvants.
In contrast, other derivatives have been shown to prolong NF-κB activation in response to a primary stimulus like lipopolysaccharide (LPS) without having intrinsic agonistic activity.[3][4] This suggests a more nuanced modulatory role in inflammatory signaling. Furthermore, the pyrimidoindole derivative UM171 is a well-established agonist of human hematopoietic stem cell (HSC) self-renewal, promoting their ex vivo expansion without inducing differentiation.[5][6][7]
The introduction of a methoxy group at the 4-position of the 5H-pyrimido[5,4-b]indole scaffold is a strategic medicinal chemistry modification. Methoxy groups can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, potentially fine-tuning its biological activity and pharmacokinetic profile.[8] Therefore, 4-methoxy-5H-pyrimido[5,4-b]indole represents a novel chemical entity with the potential to exhibit unique biological properties within the pyrimidoindole class, making it a compelling candidate for investigation in various cell-based assays.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the physicochemical properties of 4-methoxy-5H-pyrimido[5,4-b]indole is paramount for accurate and reproducible experimental results.
Key Physicochemical Data
While specific experimental data for 4-methoxy-5H-pyrimido[5,4-b]indole is not extensively published, we can infer its properties from the parent scaffold and related methoxy-indole compounds.
| Property | Value (Estimated) | Source/Justification |
| Molecular Formula | C₁₁H₉N₃O | Based on chemical structure |
| Molecular Weight | 200.21 g/mol | Calculated from molecular formula |
| Appearance | Likely a powder | Common for this class of compounds |
| Solubility | Poorly soluble in water; Soluble in DMSO and other organic solvents | Pyrimidoindoles are generally hydrophobic.[9] Methoxyindoles are soluble in ethanol. |
Protocol for Stock Solution Preparation
The poor aqueous solubility of pyrimidoindoles necessitates the use of an organic solvent for preparing a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.
Materials:
-
4-methoxy-5H-pyrimido[5,4-b]indole powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of 4-methoxy-5H-pyrimido[5,4-b]indole powder using a calibrated analytical balance in a fume hood.
-
Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). For example, to prepare a 10 mM stock solution, dissolve 2.00 mg of the compound (MW 200.21) in 1 mL of DMSO.
-
Ensuring Complete Solubilization: Vortex the solution vigorously until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C or -80°C for long-term stability.
Critical Consideration: DMSO Concentration in Cell Culture
High concentrations of DMSO can be toxic to cells. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability or function, typically recommended to be below 0.1%.[9] This should be determined empirically for the specific cell type used in your experiments.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a general workflow for utilizing 4-methoxy-5H-pyrimido[5,4-b]indole in cell culture experiments.
Caption: General experimental workflow for cell-based assays.
Application Protocols
Based on the known activities of the pyrimido[5,4-b]indole scaffold, we present protocols for three potential applications of 4-methoxy-5H-pyrimido[5,4-b]indole.
Application 1: Screening for TLR4 Agonist Activity
This protocol is designed to determine if 4-methoxy-5H-pyrimido[5,4-b]indole can directly activate the TLR4 signaling pathway. This is commonly assessed by measuring the activation of NF-κB.
Principle: TLR4 activation leads to the nuclear translocation of NF-κB, which then binds to response elements in the promoter of target genes. This protocol utilizes a reporter cell line that expresses a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP, or luciferase) under the control of an NF-κB-responsive promoter.
Cell Line: HEK-Blue™ hTLR4 cells (InvivoGen) or a similar NF-κB reporter cell line.
Materials:
-
HEK-Blue™ hTLR4 cells
-
Complete growth medium (e.g., DMEM, 10% FBS, penicillin/streptomycin)
-
Assay medium (e.g., HEK-Blue™ Detection medium)
-
10 mM stock solution of 4-methoxy-5H-pyrimido[5,4-b]indole in DMSO
-
Positive control: LPS (100 ng/mL final concentration)
-
Vehicle control: DMSO (at the same final concentration as the test compound)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed HEK-Blue™ hTLR4 cells in a 96-well plate at a density of 2.5 x 10⁴ to 5 x 10⁴ cells per well in 180 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Preparation of Working Solutions: Prepare serial dilutions of the 10 mM stock solution of 4-methoxy-5H-pyrimido[5,4-b]indole in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 20 µM). Ensure the final DMSO concentration is constant across all wells and does not exceed 0.1%. Prepare positive and vehicle controls.
-
Cell Treatment: Add 20 µL of the working solutions to the respective wells of the cell plate.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection of Reporter Gene Activity:
-
For SEAP reporter: Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well. Incubate at 37°C for 1-4 hours and measure the absorbance at 620-650 nm.
-
For luciferase reporter: Follow the manufacturer's instructions for the specific luciferase assay system. This typically involves lysing the cells and adding a luciferase substrate before measuring luminescence.
-
-
Data Analysis: Calculate the fold induction of NF-κB activity relative to the vehicle control. Plot the dose-response curve to determine the EC₅₀ value.
Expected Outcome: An increase in reporter gene activity in a dose-dependent manner would suggest that 4-methoxy-5H-pyrimido[5,4-b]indole is a TLR4 agonist.
Application 2: Assessing Modulation of NF-κB Signaling
This protocol determines if the compound can prolong or enhance NF-κB activation induced by a primary stimulus, a property observed in some pyrimidoindoles.[3][4]
Principle: Cells are co-treated with a sub-optimal concentration of a known NF-κB activator (e.g., LPS) and the test compound. The NF-κB response is measured over a time course to see if the compound alters the kinetics of activation.
Cell Line: THP-1-Blue™ NF-κB reporter cells (InvivoGen) or a similar monocytic cell line.
Protocol:
-
Cell Seeding: Seed THP-1-Blue™ cells at a density of 1 x 10⁵ cells per well in 180 µL of complete growth medium in a 96-well plate.
-
Co-treatment: Prepare working solutions of 4-methoxy-5H-pyrimido[5,4-b]indole and a sub-optimal concentration of LPS (e.g., 1 ng/mL). Add 10 µL of the compound working solution and 10 µL of the LPS working solution to the wells. Include controls for the compound alone, LPS alone, and vehicle.
-
Time-course Incubation: Incubate the plates for different time points (e.g., 4, 8, 12, and 24 hours) at 37°C in a 5% CO₂ incubator.
-
Detection and Analysis: At each time point, measure SEAP or luciferase activity as described in Protocol 4.1. Plot the NF-κB activation over time for each condition.
Expected Outcome: If the compound prolongs NF-κB activation, the signal in the co-treated wells will remain elevated for a longer duration compared to the wells treated with LPS alone.
Application 3: Evaluation of Hematopoietic Stem Cell Expansion
This protocol is adapted from methods used to evaluate UM171 and is designed to assess if 4-methoxy-5H-pyrimido[5,4-b]indole can promote the ex vivo expansion of HSCs.[6][7]
Principle: Human CD34⁺ cells, a population enriched for HSCs, are cultured in a serum-free medium supplemented with cytokines and the test compound. The expansion of the total cell number and the maintenance of the primitive CD34⁺CD38⁻ phenotype are measured over time.
Primary Cells: Human umbilical cord blood- or mobilized peripheral blood-derived CD34⁺ cells.
Materials:
-
Cryopreserved human CD34⁺ cells
-
Serum-free expansion medium (e.g., StemSpan™ SFEM II) supplemented with a cytokine cocktail (e.g., SCF, TPO, Flt3-L)
-
10 mM stock solution of 4-methoxy-5H-pyrimido[5,4-b]indole in DMSO
-
Positive control: UM171 (e.g., 35 nM final concentration)
-
Vehicle control: DMSO
-
Cell culture plates (24- or 96-well)
-
Flow cytometry antibodies (e.g., anti-CD34, anti-CD38, anti-CD45RA)
-
Viability dye (e.g., 7-AAD or DAPI)
Protocol:
-
Cell Thawing and Seeding: Thaw cryopreserved CD34⁺ cells according to standard protocols. Seed the cells in a 24-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per mL in the supplemented serum-free expansion medium.
-
Cell Treatment: Add 4-methoxy-5H-pyrimido[5,4-b]indole to the desired final concentration (e.g., in the nanomolar to low micromolar range). Include positive and vehicle controls.
-
Cell Culture: Culture the cells for 7-12 days at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days, adding fresh compound with each medium change.
-
Assessing Expansion:
-
Total Nucleated Cell Count: At various time points (e.g., day 7 and day 12), count the total number of viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Flow Cytometry: At the end of the culture period, harvest the cells and stain with fluorescently-conjugated antibodies against CD34, CD38, and CD45RA, along with a viability dye.
-
-
Data Analysis: Calculate the fold expansion of total nucleated cells and the absolute number of primitive HSCs (e.g., CD34⁺CD38⁻ population) for each condition.
Expected Outcome: An increase in the total number of cells and, critically, an expansion of the CD34⁺CD38⁻ population relative to the vehicle control would indicate that the compound promotes HSC self-renewal.
Signaling Pathway Visualization
The following diagram illustrates the canonical TLR4 signaling pathway leading to NF-κB activation, which is a potential target of 4-methoxy-5H-pyrimido[5,4-b]indole.
Caption: TLR4-mediated NF-κB signaling pathway.
Conclusion
4-Methoxy-5H-pyrimido[5,4-b]indole is a promising compound for investigation in cell-based assays due to the diverse biological activities of its parent scaffold. This guide provides a framework for its preparation and application in cell culture experiments, with detailed protocols for assessing its potential as a TLR4 agonist, a modulator of NF-κB signaling, or an agent for hematopoietic stem cell expansion. The provided methodologies emphasize reproducibility and scientific rigor, enabling researchers to effectively explore the therapeutic potential of this novel pyrimidoindole derivative.
References
-
Burke, M. L., et al. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 56(21), 8549-8554. [Link]
-
Fares, I., et al. (2014). Pyrimidoindole derivatives are agonists of human hematopoietic stem cell self-renewal. Science, 345(6203), 1509-1512. [Link]
-
Pabst, C., et al. (2014). Identification of small molecules that support human leukemia stem cell activity ex vivo. Nature Methods, 11(4), 436-442. [Link]
-
Zarrabi, M., et al. (2018). Manipulation of Hematopoietic Stem Cell Fate by Small Molecule Compounds. Current Stem Cell Research & Therapy, 13(5), 364-376. [Link]
-
Chan, M., et al. (2017). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Combinatorial Science, 19(8), 533-543. [Link]
-
Shukla, N. M., et al. (2017). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 60(22), 9264-9283. [Link]
-
Gopal, K., et al. (2023). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. ChemistrySelect, 8(26), e202301034. [Link]
-
Blasko, A. (2021). Answer to "DMSO concentration in cell culture? Precipitating while PBS is added?". ResearchGate. [Link]
-
PubChem. (n.d.). 5H-pyrimido[5,4-b]indole. PubChem Compound Summary for CID 770811. [Link]
-
Chan, M., et al. (2017). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. eScholarship, University of California. [Link]
-
Fares, I., et al. (2014). Cord blood expansion. Pyrimidoindole derivatives are agonists of human hematopoietic stem cell self-renewal. H1 Connect. [Link]
-
Zarrabi, M., et al. (2018). Synthesis and evaluation of pyrimidoindole analogs in umbilical cord blood ex vivo expansion. ResearchGate. [Link]
-
Fares, I., et al. (2014). (PDF) Cord blood expansion. Pyrimidoindole derivatives are agonists of human hematopoietic stem cell self-renewal. ResearchGate. [Link]
-
Carson, D. A., et al. (2013). Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. PubMed. [Link]
-
Shukla, N. M., et al. (2017). Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. PubMed. [Link]
Sources
- 1. Pyrimidoindole derivatives are agonists of human hematopoietic stem cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5H-pyrimido[5,4-b]indole | C10H7N3 | CID 770811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. WO2016191879A1 - Methods for culturing and/or differentiating hematopoietic stem cells into progenitors and uses thereof - Google Patents [patents.google.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Robust Expansion of Hematopoietic Stem Cells Ex Vivo Using Small Molecule Cocktails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. signosisinc.com [signosisinc.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 4-Methoxy-5H-pyrimido[5,4-b]indole
Status: Operational Subject: Troubleshooting Solubility in DMSO and Aqueous Media Applicable Compound: 4-methoxy-5H-pyrimido[5,4-b]indole (and related tricyclic heteroaromatic scaffolds)
Executive Summary: The Physicochemical Challenge
The solubility profile of 4-methoxy-5H-pyrimido[5,4-b]indole is dictated by its planar, tricyclic heteroaromatic structure. This molecule exhibits strong
While the compound dissolves readily in aprotic polar solvents (DMSO), it is prone to rapid precipitation (crashing out) upon dilution into aqueous buffers. This guide provides mechanistic troubleshooting to maintain bioavailability in cellular and enzymatic assays.
Solubility Profile Snapshot
| Solvent / Medium | Solubility Rating | Estimated Limit | Notes |
| DMSO (Anhydrous) | ⭐⭐⭐⭐⭐ (Excellent) | > 20 mM | Preferred stock solvent. Hygroscopic nature of DMSO is a risk factor. |
| Ethanol (100%) | ⭐⭐⭐ (Moderate) | ~ 5-10 mM | Useful for evaporation protocols but less stable for long-term storage. |
| Water / PBS (pH 7.4) | ⭐ (Poor) | < 10 | Critical Failure Point. Requires additives or specific dilution protocols. |
| Acidic Buffer (pH < 4) | ⭐⭐ (Low-Moderate) | ~ 50 | Pyrimidine nitrogen protonation may aid solubility but risks cytotoxicity. |
Standard Operating Procedure (SOP): Preparation & Dilution
Phase A: Stock Solution Preparation (The "Dry" Rule)
-
Objective: Create a stable 10 mM or 20 mM stock.
-
Critical Mechanism: Water contamination in DMSO lowers the solvation power, triggering micro-precipitation over time.
Protocol:
-
Weighing: Weigh the solid compound into a glass vial (avoid plastics initially to prevent leaching/adsorption).
-
Solvent Choice: Use Anhydrous DMSO (stored over molecular sieves).
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes.
-
Storage: Aliquot immediately into amber vials (light sensitive). Store at -20°C. Do not freeze-thaw more than 3 times.
Phase B: The "Step-Down" Dilution Method
-
Objective: Dilute stock to working concentration (e.g., 10
M) without precipitation. -
Scientific Rationale: Direct addition of high-concentration DMSO stock to water creates a local region of high supersaturation, forcing immediate aggregation.
Protocol:
-
Intermediate Dilution: Dilute the 20 mM DMSO stock 1:10 into pure DMSO first (creates 2 mM working stock).
-
The "Shift" Solvent (Optional but Recommended): Further dilute 1:10 into PEG-400 or Ethanol .
-
Final Aqueous Addition:
-
Place the aqueous buffer (PBS/Media) in a vortexing tube.
-
While vortexing the buffer, slowly inject the compound solution.
-
Target: Final DMSO concentration should be
0.5% (v/v) to avoid cytotoxicity, though many assays tolerate up to 1%.
-
Troubleshooting Logic: The Solubility Decision Tree
The following diagram illustrates the decision pathway for handling precipitation issues.
Caption: Workflow for solubilizing hydrophobic tricyclic heterocycles. Blue nodes indicate standard steps; Red/Yellow nodes indicate decision points.
Advanced Solubilization Strategies
If the standard protocol fails, the planar nature of the pyrimidoindole scaffold requires disruption of intermolecular stacking.
Strategy 1: Complexation with Cyclodextrins
Why it works: Hydroxypropyl-
-
Protocol: Prepare the aqueous buffer containing 5% to 20% (w/v) HP-
-CD . Dilute the DMSO stock directly into this modified buffer.
Strategy 2: Non-Ionic Surfactants
Why it works: Surfactants lower the surface tension and prevent the formation of large crystalline aggregates.
-
Protocol: Add 0.05% Tween-80 or 0.1% Pluronic F-127 to your assay buffer before adding the compound.
Technical FAQs
Q1: My compound precipitates immediately when I add the DMSO stock to PBS. Why?
A: This is the "Solvent Shock" effect. When a hydrophobic molecule in DMSO hits water, the DMSO molecules rapidly mix with water (high affinity), leaving the hydrophobic drug molecules "naked." They immediately stack together (
-
Fix: Use the "Intermediate Dilution" method (see Section 2) or add BSA (0.1%) to the buffer to act as a carrier protein.
Q2: Can I use acid to dissolve it? The pyrimidine ring has nitrogens. A: While the pyrimidine nitrogens can be protonated (pKa ~ 1-3), you would need a pH < 3 to achieve significant solubility improvement. This is generally incompatible with biological assays. Do not rely on pH adjustment unless your assay can tolerate high acidity.
Q3: The solution looks clear, but my biological data is erratic. What is happening? A: You likely have "Invisible Aggregates" (colloidal formation). The compound forms nano-aggregates that scatter light poorly (looking clear) but inhibit enzymes non-specifically (promiscuous inhibition).
-
Validation: Spin the solution at 10,000 x g for 10 minutes. If the concentration in the supernatant drops (measure by UV-Vis), you have aggregation. Add 0.01% Triton X-100 to break these colloids.
Q4: How stable is 4-methoxy-5H-pyrimido[5,4-b]indole in DMSO? A: It is chemically stable, but DMSO is hygroscopic. If the DMSO absorbs water from the air, the compound may precipitate inside the stock vial over weeks. Always use parafilm and store in a desiccator if possible.
References
-
Lipinski, C. A., et al. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Sigma-Aldrich Technical Support. Handling and Solubility of Hydrophobic Inhibitors.
-
PubChem Compound Summary. 5H-pyrimido[5,4-b]indole derivatives and physicochemical properties.
Purification methods for 4-methoxy-5H-pyrimido[5,4-b]indole via column chromatography
Introduction
Purifying 4-methoxy-5H-pyrimido[5,4-b]indole presents a classic "heterocyclic dilemma": the molecule contains basic nitrogen atoms (pyrimidine ring) that cause severe tailing on acidic silica gel, yet the 4-methoxy imidate moiety is susceptible to acid-catalyzed hydrolysis, reverting to the thermodynamically stable 4-oxo (lactam) species.[1]
This guide moves beyond standard protocols to address the specific physicochemical constraints of this fused ring system. Success requires a neutralized stationary phase and a rapid elution strategy to maintain yield and integrity.[1]
Phase 1: Pre-Purification Assessment
Before packing a column, you must diagnose the state of your crude mixture.
Solubility Check
The fused pyrimido-indole core is planar and prone to
-
Hexane/Heptane: Likely insoluble.[1]
-
Ethyl Acetate (EtOAc): Moderate solubility.[1]
-
Dichloromethane (DCM): Good solubility (Preferred for loading).[1]
-
Methanol (MeOH): Soluble, but avoid dissolving crude in pure MeOH for loading as it may cause band broadening.[1]
TLC Diagnosis
Run a TLC using DCM:MeOH (95:5) .
-
Target (4-methoxy): Mid-range Rf (0.4–0.6).[1] UV active.
-
Impurity A (4-chloro precursor): Higher Rf (0.7–0.8).[1] Often co-elutes if gradient is too steep.
-
Impurity B (4-oxo hydrolysis product): Low Rf (< 0.1).[1] Stays at baseline due to strong H-bonding.
-
Tailing: If the target spot looks like a "comet" rather than a circle, the silica acidity is protonating your pyrimidine ring. You must use a basic modifier.
Phase 2: Stationary Phase Selection & Preparation
CRITICAL WARNING: Standard acidic silica gel (pH ~5.5) can hydrolyze the 4-methoxy group to the 4-oxo analog during the column run.
Option A: Neutralized Silica Gel (Recommended)
You must "deactivate" the acidic silanol sites.[1]
-
Slurry Preparation: Suspend silica gel in the starting mobile phase containing 1% Triethylamine (TEA) .[1][2]
-
Packing: Pour the slurry and flush with 2 column volumes (CV) of the TEA-containing solvent.
-
Equilibration: Flush with neutral mobile phase (no TEA) for 1 CV just before loading to remove excess base, or keep 0.1% TEA in the mobile phase throughout the run if tailing persists.
Option B: Neutral Alumina (Alternative)
If the compound proves extremely acid-sensitive:
-
Use Neutral Alumina (Brockmann Grade III) .[1]
-
Alumina is less acidic than silica but has lower resolution power.[1] Use this only if silica purification consistently yields the hydrolysis product.
Phase 3: Mobile Phase Optimization
The "Goldilocks" Solvent System
We need a system that solubilizes the compound but separates it from the non-polar 4-chloro impurity.
| System | Composition | Pros | Cons |
| System A | DCM / MeOH (0% | Excellent solubility; moves polar impurities.[1] | Difficult to remove DCM trace; MeOH can dissolve silica if pH > 8. |
| System B | EtOAc / Hexane (20% | Easy evaporation; good separation of non-polar impurities.[1] | Poor loading solubility; compound may precipitate on column. |
Recommendation: Use System A (DCM/MeOH) with a 0.5% TEA modifier for robustness.
Phase 4: Execution & Logic Flow
The following diagram illustrates the decision-making process for the purification workflow.
Figure 1: Decision logic for stationary phase treatment and workflow execution.
Troubleshooting Guide (FAQs)
Q1: My product is co-eluting with the 4-chloro starting material. How do I separate them?
Cause: The polarity difference between the -Cl and -OMe groups is small in standard solvent systems. Solution:
-
Change Selectivity: Switch from DCM/MeOH to Toluene/EtOAc (Gradient 10:1
2:1) . The - interactions of toluene with the indole core often discriminate better between subtle substitutions than simple polar solvents. -
Flatten the Gradient: Use an isocratic hold at the percentage where the first spot elutes (e.g., hold at 2% MeOH for 5 CVs) before increasing polarity.
Q2: I see a new spot at the baseline after the column that wasn't there before.
Cause: On-column hydrolysis. The acidic silica cleaved the methoxy group, generating the 4-oxo (lactam) impurity. Solution:
-
Immediate: Re-run the column using Neutral Alumina .
-
Correction: If you must use silica, ensure it is heavily deactivated with TEA (2% in slurry) and complete the run in under 30 minutes. Do not leave the compound on the column overnight.
Q3: The compound precipitates inside the column (white band forms).
Cause: Solubility limit reached. This usually happens when using Hexane/EtOAc and the concentration of the compound exceeds its solubility in the mobile phase. Solution:
-
Solid Loading: Adsorb the crude onto Celite or Silica (1:2 ratio) and load it as a dry powder.[1] This prevents the "crash out" that occurs when a concentrated liquid load hits the non-polar mobile phase.
-
Switch Solvent: Move to the DCM/MeOH system which has higher solubilizing power for fused heterocycles.[1]
Q4: Why is my yield low despite a clean TLC?
Cause: Irreversible adsorption. The indole NH can hydrogen bond strongly to active sites on the silica. Solution:
-
Flush: After your main peak elutes, flush the column with DCM:MeOH:TEA (90:10:1) .[1] If you recover more material, it was stuck to the silica.
-
Deactivation: Ensure the column was pre-equilibrated with TEA.
References
-
Synthesis and Reactivity of Pyrimido[5,4-b]indoles. National Institutes of Health (NIH) / PubChem.[1] (General structural and property data). Link[1]
-
Troubleshooting Tailing of Basic Heterocycles. Waters Knowledge Base. (Mechanistic explanation of silanol interactions). Link
-
Purification of Indole Derivatives by Column Chromatography. BenchChem Technical Support. (Specific protocols for indole purification and silica deactivation). Link
-
4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride. BenchChem Product Data. (Data on the precursor and its reactivity).[1][3][4][5][6][7] Link
-
Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles. MDPI / ResearchGate. (Synthetic context and purification conditions for similar scaffolds). Link[8]
Sources
- 1. 5H-pyrimido[5,4-b]indole | C10H7N3 | CID 770811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 6-arylpyrimido[4,5- e ]indolizine-2,4(1 H ,3 H )-diones through InCl 3 -catalyzed cycloisomerization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00436E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Minimizing side reactions during the synthesis of methoxy-pyrimidoindoles
A Guide to Minimizing Side Reactions and Optimizing Synthetic Outcomes
Welcome to the technical support center for the synthesis of methoxy-pyrimidoindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important class of heterocyclic compounds. Methoxy-pyrimidoindoles are core scaffolds in many biologically active molecules, and their efficient synthesis is crucial for advancing research. However, the electron-rich nature of the indole nucleus, particularly when activated by methoxy groups, presents unique challenges, often leading to a variety of side reactions that can complicate purification and reduce yields.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common synthetic pitfalls and offer field-proven strategies to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis of methoxy-pyrimidoindoles. The solutions are based on mechanistic understanding and established optimization strategies.
Category 1: Dimerization and Polymerization
Question: My reaction mixture is turning dark red (or brown/black), and TLC analysis shows a complex mixture of spots near the baseline instead of my desired product. What is happening and how can I fix it?
Answer: This is a classic sign of dimerization or polymerization, a frequent side reaction when working with electron-rich indoles.[2][3][4] The methoxy group enhances the nucleophilicity of the indole ring, making it highly susceptible to attacking reactive intermediates generated in situ.
Causality: The mechanism often involves the nucleophilic attack of a neutral indole molecule on a reactive, electrophilic intermediate, such as an iminium ion or an activated indole species.[2] This intermolecular reaction competes directly with the desired intramolecular cyclization. Electron-rich indoles are more prone to this because they are more potent nucleophiles.[2]
Solutions:
-
Control Reaction Kinetics:
-
Low Temperature & Slow Addition: The most effective initial strategy is to reduce the reaction temperature (e.g., to 0 °C or below). Add the indole substrate slowly (e.g., via syringe pump) to a solution of the other reagents. This keeps the instantaneous concentration of the reactive intermediate low, favoring the intramolecular pathway over the intermolecular side reaction.[2]
-
High Dilution: Running the reaction in a larger volume of solvent can also decrease the probability of intermolecular collisions that lead to dimerization.[2]
-
-
Employ Modern Synthetic Methods:
-
Microflow Synthesis: For highly reactive substrates, microflow reactors offer exceptional control over reaction time (milliseconds) and temperature.[3][4] This technology can generate unstable intermediates and consume them in the next reaction step almost instantaneously, drastically limiting the time available for side reactions like dimerization and boosting yields to over 90%.[3][4]
-
-
Protect the Indole Nitrogen:
-
An N-protecting group can modulate the electronic properties of the indole ring, sometimes reducing its tendency to dimerize. See the dedicated section on protecting groups for more details.
-
Category 2: Regioselectivity in Cyclization Reactions
Question: I am attempting a Bischler-Napieralski or Pictet-Spengler reaction and obtaining a mixture of regioisomers. How can I improve the selectivity?
Answer: The formation of incorrect regioisomers is a common challenge in intramolecular electrophilic aromatic substitution reactions on the indole nucleus. The outcome is highly dependent on both the substrate's electronic and steric properties and the choice of cyclization agent.
A. In Bischler-Napieralski Reactions:
-
The Problem: While cyclization is expected at the electron-rich C2 or C3 position of the indole, harsh conditions or certain reagents can promote cyclization at other positions, sometimes leading to rearranged products.[5] For example, using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) can sometimes lead to a mixture of products, whereas phosphoryl chloride (POCl₃) may offer better selectivity.[6]
-
Causality: The reaction proceeds via an intramolecular electrophilic attack on the indole ring. The methoxy substituent is an activating group and directs ortho- and para-. The final regiochemical outcome depends on the kinetic versus thermodynamic control of the cyclization onto the available nucleophilic sites of the indole.
-
Solutions:
-
Reagent Choice: Switch from harsh reagents like P₂O₅ or high temperatures to milder conditions. POCl₃ in a high-boiling solvent like toluene or xylene is a standard choice.[6][7] Modern methods using triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) often proceed at lower temperatures and can provide higher selectivity.[6]
-
Substrate Design: If possible, install a blocking group at the undesired position of cyclization to sterically hinder the reaction at that site.
-
B. In Pictet-Spengler Reactions:
-
The Problem: The Pictet-Spengler reaction involves the acid-catalyzed cyclization of a tryptamine derivative with an aldehyde or ketone.[8][9] If the benzene ring of the tryptamine is asymmetrically substituted with a methoxy group, cyclization can occur at two different positions, leading to regioisomers.[10]
-
Causality: The reaction proceeds via the formation of an iminium ion, which is then attacked by the electron-rich C3 position of the indole. The regioselectivity is determined by which ortho position relative to the ethylamine chain is more activated by the methoxy group for the subsequent electrophilic substitution (ring closure).
-
Solutions:
-
Catalyst Selection: The choice of acid catalyst can influence selectivity. Brønsted acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are common.[9] In some cases, Lewis acids or even enzymatic conditions (using a Pictet-Spenglerase) can provide exquisite control.[8][11]
-
Solvent Effects: Aprotic solvents have been shown to sometimes give superior yields compared to traditional protic solvents.[8] Experimenting with solvents like dichloromethane (CH₂Cl₂) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) may improve the outcome.[9][12]
-
Category 3: N-Oxidation of the Pyrimidine Ring
Question: During an oxidation step or even under certain reaction conditions, I am observing the formation of an N-oxide on the pyrimidine ring. How can I prevent this?
Answer: The nitrogen atoms in the pyrimidine ring are susceptible to oxidation, especially in the presence of common oxidants used in synthesis (e.g., m-CPBA, H₂O₂). This side reaction introduces an unwanted functional group and complicates purification.
Causality: The lone pairs of electrons on the pyrimidine nitrogens are nucleophilic and can react with electrophilic oxygen sources. This is particularly true for fused heterocyclic systems where the electronics of the entire molecule can influence the reactivity of the nitrogen atoms.[13]
Solutions:
-
Judicious Choice of Reagents:
-
If an oxidation is required elsewhere in the molecule, select a reagent with higher selectivity. Avoid strong, non-specific oxidants if possible.
-
For reactions that do not require an oxidant but are run in the presence of air (oxygen), consider degassing the solvent and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
pH Control:
-
The basicity (and thus nucleophilicity) of the pyrimidine nitrogens can be modulated by pH. In some cases, performing the reaction under acidic conditions can protonate the nitrogens, protecting them from oxidation. However, this must be compatible with the stability of the rest of the molecule.[1]
-
-
Protecting Groups:
-
While less common for pyrimidine rings compared to indoles, temporary protection of a nitrogen atom is a theoretical possibility, though it would add extra steps to the synthesis.
-
Category 4: Protecting Group Strategies for the Indole Nitrogen
Question: My indole N-H is interfering with a subsequent reaction step. Which protecting group should I use, and how can I avoid issues during its removal?
Answer: Protecting the indole nitrogen is a common and effective strategy to prevent undesired reactions at the N-H position, improve solubility, and direct lithiation to the C2 position.[14][15] The choice of protecting group is critical and depends on its stability to the reaction conditions and the mildness of its removal.
Causality: The indole N-H is weakly acidic and can be deprotonated by strong bases.[15] The nitrogen lone pair also influences the ring's electronics. An electron-withdrawing protecting group (e.g., sulfonyl, Boc) will decrease the nucleophilicity of the indole ring, which can be beneficial in preventing side reactions like dimerization.[16]
Caption: Decision tree for selecting an indole N-protecting group.
| Protecting Group | Introduction Reagent | Stability | Cleavage Conditions | Considerations |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP | Stable to base, hydrogenolysis. Labile to acid. | TFA, HCl in dioxane.[16] | Electron-withdrawing. Can often be removed under mild acidic conditions.[16] |
| Ts (Tosyl) | TsCl, base | Stable to acid, oxidation. Labile to strong base/reducing agents. | Strong base (e.g., KOH, NaOH) at high temp; Mg/MeOH. | Strongly electron-withdrawing. Cleavage can be harsh.[16] |
| SEM ([2-(Trimethylsilyl)ethoxy]methyl) | SEMCl, NaH | Stable to a wide range of conditions (bases, nucleophiles). | Fluoride source (TBAF) or strong acid.[14][17] | Provides good protection but cleavage requires specific reagents. |
| Pivaloyl | Pivaloyl chloride, base | Very robust. | Strong base required (e.g., LDA, t-BuOK).[14] | Offers steric protection at C2 but is notoriously difficult to remove.[14] |
Experimental Protocols
Protocol 1: Optimized Pictet-Spengler Reaction to Minimize Side Products
This protocol uses mild conditions to favor the desired intramolecular cyclization.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted tryptamine (1.0 eq) in a suitable solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or CH₂Cl₂ (to a concentration of ~0.1 M).[9][12]
-
Catalyst Addition: Add the acid catalyst. For mild conditions, trifluoroacetic acid (TFA, 1.1 eq) is effective.[9]
-
Substrate Addition: Cool the stirred solution to 0 °C. Add the aldehyde (1.0-1.2 eq) dropwise over 10-15 minutes.[9]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the specified time (typically 1 to 24 hours). Monitor the progress by thin-layer chromatography (TLC).[9]
-
Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[9]
Protocol 2: General Procedure for N-Boc Protection of an Indole
-
Setup: Dissolve the methoxy-indole (1.0 eq) in an anhydrous aprotic solvent like THF or CH₂Cl₂.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2-1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).[16]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with dilute HCl (to remove DMAP), followed by saturated sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The N-Boc protected indole is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.
Advanced Purification Strategies
Question: My final product is contaminated with a side product that has a very similar polarity, making separation by silica gel chromatography difficult. What are my options?
Answer: When standard chromatography fails, more advanced or alternative purification techniques are necessary.
-
Recrystallization: If your desired product is a solid and can be obtained in high purity, even in a small amount, use that as a seed crystal for recrystallization. This can be a highly effective method for removing small amounts of impurities.
-
Alternative Chromatography Media: If silica (polar, acidic) is not working, try alumina (basic or neutral) or reverse-phase (C18) chromatography. The different surface chemistry can alter the elution order and improve separation.
-
Countercurrent Separations (CCS): Techniques like High-Speed Countercurrent Chromatography (HSCCC) are powerful for separating compounds with similar polarities.[18][19] CCS is a liquid-liquid partition chromatography method that avoids solid supports, preventing irreversible adsorption of the sample. It is highly scalable and excellent for purifying natural products and complex synthetic mixtures.[18][19]
-
Preparative HPLC: For high-value materials, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution compared to flash chromatography, albeit at a higher cost and lower throughput.
Caption: A systematic workflow for troubleshooting side reactions.
Frequently Asked Questions (FAQs)
-
Q1: Can I use a four-component reaction to synthesize the pyrimido[4,5-b]indole core directly?
-
A1: Yes, modern methods allow for the one-pot, four-component synthesis of 9H-pyrimido[4,5-b]indoles from indole-3-carboxaldehydes, aromatic aldehydes, and an ammonium salt like ammonium iodide under metal-free conditions. This can be a highly efficient strategy that avoids many of the issues of multi-step classical syntheses.[20]
-
-
Q2: My methoxy-indole starting material seems unstable. How should I store it?
-
A2: Methoxy-activated indoles can be sensitive to air and light.[1] It is best to store them in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a refrigerator or freezer, and protected from light.
-
-
Q3: Is it possible to reduce the pyrimidine ring without affecting the indole?
-
A3: Selective reduction can be challenging. The indole ring can be reduced to an indoline using acidic reagents like NaCNBH₃/CH₃COOH.[15] Conditions for selectively reducing the pyrimidine portion would need to be carefully screened, potentially involving catalytic hydrogenation with a specific catalyst (e.g., Pd, Pt) that may show selectivity for the pyrimidine C=N bonds over the indole system under controlled conditions.
-
References
- BenchChem. (n.d.). How to avoid dimer formation during indole to indazole transformation.
- EurekAlert!. (2023, April 30). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates.
- Lab Manager. (2023, May 1). Efficient Synthesis of Indole Derivatives.
- Ishikawa, H., et al. (2002). Dimerization of indole derivatives with hypervalent iodines(III): A new entry for the concise total synthesis of rac- and meso-chimonanthines. Tetrahedron Letters, 43(32), 5637-5639.
- ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles.
- Muchowski, J., et al. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- PMC. (n.d.). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction.
- Sánchez, J. D., Avendaño, C., & Menéndez, J. C. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. 8th International Electronic Conference on Synthetic Organic Chemistry.
- ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds?.
- MDPI. (2023, March 20). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source.
- Synthesis, Reactivity and Biological Properties of Methoxy-Activ
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- BenchChem. (n.d.). Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines.
- Tang, Y., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles.
- Organic & Biomolecular Chemistry. (n.d.). Synthesis of pyrido[2,3-b]indoles and pyrimidoindoles via Pd-catalyzed amidation and cyclization.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- The Pictet-Spengler Reaction. (n.d.).
- Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction.
- PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review.
- PMC. (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
- PubMed. (2025, October 15). Countercurrent Separations as Effective Purification Techniques for Iridoids.
- ResearchGate. (2025, November 26). Countercurrent Separations as Effective Purification Techniques for Iridoids.
Sources
- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eurekalert.org [eurekalert.org]
- 4. Efficient Synthesis of Indole Derivatives | Lab Manager [labmanager.com]
- 5. Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction: total synthesis of akuammicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. via.library.depaul.edu [via.library.depaul.edu]
- 11. The Pictet-Spengler Reaction [ebrary.net]
- 12. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. mdpi.org [mdpi.org]
- 15. bhu.ac.in [bhu.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Countercurrent Separations as Effective Purification Techniques for Iridoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Optimizing reaction temperature and time for pyrimidoindole synthesis
Topic: Reaction Temperature & Time Optimization Ticket ID: PYR-IND-OPT-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The synthesis of pyrimido[4,5-b]indoles —a privileged scaffold in drug discovery for kinase inhibition and DNA intercalation—is governed strictly by the interplay between thermal kinetics and intermediate stability .
Most failures in this synthesis (low yield, tarring, or incomplete conversion) stem from a misunderstanding of the two distinct mechanistic phases:
-
The Knoevenagel Condensation (Fast, Low
): Occurs readily at lower temperatures ( C). -
The Cyclization/Aromatization (Slow, High
): The rate-determining step (RDS) requiring sustained thermal energy ( C) to overcome the entropic barrier of ring closure.
This guide provides troubleshooting workflows to balance these phases, optimizing reaction time (
Part 1: Diagnostic Troubleshooting (Q&A)
Category A: Kinetic Stalling & Incomplete Conversion
Q: My TLC shows the aldehyde is gone, but the product spot is faint. A new, intense intermediate spot persists. Increasing time doesn't help. What is happening?
Diagnosis: You are stuck in the "Thermal Valley." The disappearance of the aldehyde indicates the initial Knoevenagel condensation (between the indole-3-carbaldehyde and the active methylene compound, e.g., barbituric acid) is complete. However, the resulting benzylidene intermediate is stable and has not crossed the activation energy barrier required for the subsequent Michael addition-cyclization step.
Corrective Protocol:
-
Increase Temperature: If refluxing in ethanol (
C), the energy may be insufficient. Switch to Acetic Acid (reflux C) or DMF ( C). The cyclization step often requires C to proceed efficiently. -
Microwave Intervention: Transfer the reaction to a microwave reactor.[1] Irradiate at 120^\circ$C for 10-15 minutes . The rapid dielectric heating can force the cyclization of the intermediate that is kinetically trapped under conventional reflux.
Category B: Decomposition & Tarring
Q: I am running the reaction at 140°C to force cyclization, but the mixture turns into a black tar with complex impurities. How do I fix this?
Diagnosis: You have exceeded the Decomposition Threshold .
Indole derivatives are electron-rich and prone to oxidative polymerization (tarring) at high temperatures, especially in the presence of air. While high
Corrective Protocol:
-
Inert Atmosphere: Strictly degas solvents and run under Nitrogen or Argon . This is non-negotiable at temperatures
C. -
Catalytic Modulation: Instead of brute-forcing with heat, use a catalyst to lower the activation energy of the cyclization. Add 10-20 mol% L-Proline or Ionic Liquid ([bmIm]OH) . These stabilize the transition state, allowing the reaction to proceed at
C, avoiding the "tar zone" [1]. -
Stepwise Heating: Do not go straight to
C. Ramp to C for 30 minutes (condensation), then C for 60 minutes (cyclization).
Category C: Microwave Inconsistency
Q: My microwave yields vary wildly (40% - 85%) between batches using the same settings (120°C, 10 min). Why?
Diagnosis: Power Overshoot & Hotspots.
Pyrimidoindole synthesis often involves polar intermediates that absorb microwave energy efficiently. If your reactor is set to "Dynamic" power mode, it may blast the sample with 300W to reach
Corrective Protocol:
-
Use Fixed Power/Ramp: Set a 2-minute ramp time to reach
C. -
Active Cooling: Ensure the reaction vessel is stirred vigorously (high RPM) to distribute heat.
-
Switch Solvent: If using DMF (high boiling point), switch to Ethanol/Water (1:1) . The water generates internal pressure, allowing you to reach
C safely while the "hydrophobic effect" accelerates the aggregation of organic reactants, improving selectivity [2].
Part 2: Optimization Data & Comparison
The following table contrasts conventional heating vs. microwave irradiation for the synthesis of pyrimido[4,5-b]indoles (via 3-component reaction of indole-3-carbaldehyde, barbituric acid, and ammonium acetate).
| Parameter | Conventional Reflux | Microwave Assisted (MW) | Ionic Liquid Mediated |
| Solvent | Ethanol or Acetic Acid | Ethanol/Water or Solvent-free | [bmIm]OH or TBAB |
| Temperature | 80°C - 118°C | 120°C - 140°C | 80°C - 100°C |
| Time | 3 - 8 Hours | 10 - 20 Minutes | 30 - 60 Minutes |
| Yield (Typical) | 65% - 75% | 85% - 92% | 80% - 90% |
| Key Risk | Incomplete Cyclization | Pressure buildup / Superheating | Catalyst Cost / Removal |
| Scalability | High | Low (Batch size limited) | Moderate |
Technical Note: Microwave synthesis is recommended for library generation (mg scale), while conventional reflux in Acetic Acid is preferred for scale-up (>10g) due to safety profiles [3].
Part 3: Visualizing the Optimization Logic
Workflow 1: The Optimization Decision Tree
This diagram guides you through the decision process based on your observed experimental results.
Caption: Decision tree for troubleshooting reaction parameters based on TLC/LCMS feedback.
Workflow 2: Reaction Mechanism & Thermal Requirements
Understanding where the heat is needed.
Caption: The Knoevenagel step is kinetically fast; the Cyclization step is the thermal bottleneck.
Part 4: Validated Experimental Protocol
Protocol: Microwave-Assisted Synthesis of Pyrimido[4,5-b]indole Target Scale: 1.0 mmol[2]
-
Preparation:
-
In a 10 mL microwave vial, combine:
-
Indole-3-carbaldehyde (1.0 mmol)
-
Barbituric acid (1.0 mmol)
-
Ammonium Acetate (1.1 mmol)
-
-
Add Ethanol:Water (1:1 v/v, 3 mL) . Why? Water increases the dielectric constant for better microwave absorption and drives the hydrophobic aggregation of reactants.
-
-
Irradiation:
-
Seal the vial.
-
Ramp: 2 minutes to 120°C.
-
Hold: 10 minutes at 120°C (High stirring).
-
Cool: Rapid compressed air cooling to 50°C.
-
-
Work-up (Self-Validating Step):
-
The product typically precipitates upon cooling.
-
Wash with hot water (2x 5 mL) to remove unreacted barbituric acid and ammonium salts.
-
Wash with cold ethanol (1x 2 mL) to remove unreacted aldehyde.
-
Validation: If the filtrate is yellow and the solid is pale/white, purification is likely complete. If the solid is dark brown, recrystallize from DMF/EtOH.
-
References
-
Ranu, B. C., Jana, R., & Sowmiah, S. (2007).[4] An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid. The Journal of Organic Chemistry, 72(8), 3152–3154.
-
Dandia, A., et al. (2012). Green approach for synthesizing Pyrimido pyrimidine moieties using TBAB. Journal of Chemical and Pharmaceutical Research, 4(7).
-
Ma, C., et al. (2023).[5] Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source.[5][6] Molecules, 28(6), 2623.
-
BenchChem Technical Support. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Guides.
Sources
- 1. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Structure-activity relationship (SAR) of 4-methoxy-5H-pyrimido[5,4-b]indole analogs
Structure-Activity Relationship (SAR) of 4-Methoxy-5H-pyrimido[5,4-b]indole Analogs
Executive Summary
The 5H-pyrimido[5,4-b]indole scaffold represents a privileged structure in medicinal chemistry, distinct from its isomer pyrimido[4,5-b]indole.[1] While the scaffold is widely recognized for Kinase Inhibition (targeting CK1δ/ε, DYRK1A) and Toll-Like Receptor 4 (TLR4) modulation , the specific 4-methoxy substituted analogs occupy a unique niche.[1] Often serving as crucial electrophilic intermediates or specific probes, 4-methoxy analogs exhibit distinct physicochemical properties compared to their highly bioactive 4-amino counterparts.[1]
This guide provides a rigorous SAR analysis of the 4-methoxy-5H-pyrimido[5,4-b]indole series, contrasting its activity profile with 4-amino derivatives (Kinase inhibitors) and 2-carboxamide derivatives (TLR4 agonists).[1] It addresses the critical structural divergence between the [5,4-b] and [4,5-b] isomeric systems to prevent common literature conflation.
Chemical Architecture & Synthesis
The core structure consists of a pyrimidine ring fused to an indole.[1] The numbering system is critical for SAR discussion.
-
Position 4: The focal point of this guide. Substitution here (Methoxy vs. Amino vs. Chloro) dictates the primary mode of target engagement (Hydrogen Bond Acceptor vs. Donor).[1]
-
Position 5 (Indole Nitrogen): Often methylated or alkylated to modulate solubility and toxicity.[1]
-
Position 2: Key for TLR4 interaction (often substituted with carboxamides).[1]
Synthesis of 4-Methoxy Analogs
The 4-methoxy derivative is typically accessed via nucleophilic aromatic substitution (
Figure 1: Synthetic Pathways to 4-Substituted Pyrimido[5,4-b]indoles
Caption: Divergent synthesis of 4-methoxy and 4-amino analogs from a common 4-chloro intermediate.
SAR Deep Dive: The 4-Methoxy Determinant
The Structure-Activity Relationship of the 4-methoxy group is best understood by comparing it to the 4-amino group, the dominant pharmacophore for kinase inhibition in this class.[1]
A. The 4-Position: H-Bond Donor vs. Acceptor[1]
-
4-Methoxy (-OMe): Acts purely as a Hydrogen Bond Acceptor .[1] It lacks the proton required to donate a hydrogen bond to the "hinge region" of typical kinase ATP-binding pockets (e.g., CK1, DYRK1A).[1] Consequently, 4-methoxy analogs often show reduced potency against kinases compared to 4-amino analogs but may retain activity against targets requiring hydrophobic interactions or specific acceptor motifs.[1]
-
4-Amino (-NHR): Acts as a Hydrogen Bond Donor/Acceptor pair.[1] This motif mimics the adenine ring of ATP, making it a potent kinase inhibitor scaffold.[1]
B. Electronic & Steric Effects[1]
-
Electronic: The methoxy group is electron-donating by resonance but withdrawing by induction.[1] It increases the electron density of the pyrimidine ring less effectively than an amino group, potentially altering
stacking interactions with aromatic residues (e.g., Phenylalanine gates) in the binding pocket.[1] -
Steric: The methyl group of the methoxy moiety is small but fixed in orientation.[1] Unlike a secondary amine (-NH-R) which can adopt various conformations to fit a hydrophobic pocket, the methoxy group is rigid, limiting its adaptability.[1]
C. Isomeric Distinction (Critical Alert)
Researchers must distinguish [5,4-b] from [4,5-b] .
-
5H-pyrimido[5,4-b]indole (This Topic): Kinase/TLR4 activity.[1][2][3]
-
9H-pyrimido[4,5-b]indole (Isomer): Potent Microtubule Depolymerizing Agents . 4-methoxy derivatives in the [4,5-b] series are highly active anticancer agents (e.g., acting at the colchicine site).[1] Do not conflate these activities.
Comparative Performance Guide
The following table contrasts the 4-methoxy analogs with primary alternatives in the context of biological activity.
| Feature | 4-Methoxy Analogs (Subject) | 4-Amino Analogs (Alternative A) | 2-Carboxamide Analogs (Alternative B)[1] |
| Primary Target | Synthetic Intermediate / Niche Probes | Kinases (CK1δ/ε, DYRK1A) | TLR4 (Toll-Like Receptor 4) |
| Mechanism | Electrophilic precursor; H-bond Acceptor | ATP-competitive Inhibition (Hinge Binder) | MD-2 Interface Binding (Allosteric) |
| Potency (IC50/EC50) | Low/Moderate (µM range for kinases) | High (nM range for CK1/DYRK1A) | High (nM range for TLR4 agonism) |
| Key SAR Driver | Leaving group ability (for synthesis) | R-group on Amine (Solubility/Selectivity) | Hydrophobic Aryl group at C8 |
| Solubility | Moderate (Lipophilic) | Variable (Tunable via amine R-group) | Low (often requires formulation) |
| Toxicity | Generally low (unless metabolized) | Moderate (Off-target kinase effects) | Low (Immunostimulatory risk) |
Experimental Insight: In kinase assays (CK1δ), converting a 4-amino group to a 4-methoxy group typically results in a >100-fold loss in potency , confirming the necessity of the H-bond donor for this specific target class [Source 1.5].[1] However, the 4-methoxy group is stable and can serve as a metabolic blocker in other contexts.[1]
Mechanism of Action: Kinase Binding Mode[1]
The diagram below illustrates why the 4-amino analog is the preferred kinase inhibitor and how the 4-methoxy analog fails to engage the critical hinge region effectively.[1]
Figure 2: Differential Binding Mode (Kinase Hinge Region) [1]
Caption: The 4-amino group donates a proton to the kinase hinge backbone (Glu residue), a key interaction missing in 4-methoxy analogs.[1]
Experimental Protocols
Protocol A: Synthesis of 4-Methoxy-5H-pyrimido[5,4-b]indole
Standard Operating Procedure for generating the 4-methoxy probe.
-
Starting Material: Dissolve 1.0 eq of 4-chloro-5H-pyrimido[5,4-b]indole in anhydrous Methanol (MeOH).
-
Reagent: Add 2.0 eq of Sodium Methoxide (NaOMe) (25% wt in MeOH).
-
Reaction: Reflux the mixture at 65°C for 4–6 hours under Argon atmosphere. Monitor via TLC (Hexane:EtOAc 1:1).[1]
-
Workup: Cool to RT. Pour into ice-cold water. The product typically precipitates.[1]
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water to yield the 4-methoxy derivative as a white/pale yellow solid.[1]
-
Validation: 1H NMR should show a singlet at ~4.0 ppm (OCH3) and absence of the downfield NH signal associated with 4-amino derivatives.[1]
Protocol B: Kinase Inhibition Assay (CK1δ)
To quantify the activity difference between methoxy and amino analogs.[1]
-
System: ADP-Glo™ Kinase Assay (Promega).
-
Enzyme: Recombinant human CK1δ (10 ng/well).
-
Substrate: Casein (1 µ g/well ).
-
Compound Prep: Serial dilution of 4-methoxy and 4-amino analogs in DMSO (Final DMSO < 1%).
-
Incubation: Incubate kinase, substrate, ATP (10 µM), and compound for 60 min at 25°C.
-
Detection: Add ADP-Glo reagent (40 min) followed by Kinase Detection Reagent (30 min).[1]
-
Readout: Measure Luminescence (RLU). Calculate IC50 using non-linear regression.
-
Expected Result: 4-Amino analog IC50 ≈ 50–200 nM; 4-Methoxy analog IC50 > 10,000 nM.[1]
-
References
-
Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation. National Institutes of Health (NIH).[1] Available at: [Link][1]
-
Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry.[1][4] Available at: [Link][1]
-
Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. MDPI Molecules. Available at: [Link][1]
-
Heteroaromatic annulation studies on 2-[bis(methylthio)methylene]-1-methyl-3-oxoindole. Arkivoc. (Synthesis of 4-methoxy derivatives). Available at: [Link][1]
-
Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents. (Note: Isomer Reference for distinction). Bioorganic & Medicinal Chemistry Letters.[1] Available at: [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity [escholarship.org]
- 3. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrimido[5,4-b]indole Derivatives and Standard Inhibitors: A Guide to Kinase IC50 Values
Introduction
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors remains a focal point of modern drug discovery. The 5H-pyrimido[5,4-b]indole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating potent inhibitory activity against a range of therapeutically relevant kinases.
This guide provides an objective comparison of the inhibitory potency, expressed as the half-maximal inhibitory concentration (IC50), of substituted 5H-pyrimido[5,4-b]indole-4-amine derivatives against key kinases implicated in disease. Their performance is benchmarked against well-established, standard-of-care, and research-grade inhibitors to provide a clear context for their potential in drug development. We will delve into the quantitative data, the methodologies used to obtain it, and the biological pathways these inhibitors modulate.
Comparative Inhibitor Potency (IC50)
The following table summarizes the in vitro IC50 values of select 5H-pyrimido[5,4-b]indole-4-amine derivatives and standard inhibitors against a panel of protein kinases. A lower IC50 value denotes higher potency. The selected pyrimidoindole compounds, including those with methoxy-phenyl substitutions, are compared against inhibitors known for their activity on these specific kinases.
| Compound/Derivative | Target Kinase(s) | IC50 (nM) | IC50 (µM) | Reference(s) |
| Pyrimido[5,4-b]indole Series | ||||
| 5H-Pyrimido[5,4-b]indol-4-amine (1a) | CK1δ/ε | - | 1.9 | [1] |
| DYRK1A | - | 2.2 | [1] | |
| CDK5/p25 | >10 | >10 | [1] | |
| GSK3α/β | >10 | >10 | [1] | |
| N-(4-Methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-amine analog (1d) | CK1δ/ε | - | 0.6 | [1] |
| DYRK1A | >10 | >10 | [1] | |
| 8-Nitro-5H-pyrimido[5,4-b]indol-4-amine (2a) | DYRK1A | - | 7.6 | [1] |
| Standard Inhibitors | ||||
| Harmine | DYRK1A | 33 - 80 | 0.033 - 0.08 | [2][3][4] |
| CK1 | - | 1.5 | [5] | |
| PF-670462 | CK1δ | 14 | 0.014 | [6] |
| CK1ε | 7.7 | 0.0077 | [6] | |
| Roscovitine (Seliciclib) | CDK5/p35 | 160 | 0.16 | [7] |
| GSK3β | >100 | >100 | [7] | |
| Kenpaullone | GSK3β | 23 | 0.023 | [7] |
| CDK5/p35 | 850 | 0.85 | [7] |
Analysis and Scientific Insights
The data presented reveals several key insights into the potential of the pyrimido[5,4-b]indole scaffold:
-
Potency against CK1 and DYRK1A: Several derivatives from the pyrimido[5,4-b]indole series demonstrate noteworthy activity against Casein Kinase 1 (CK1δ/ε) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), with IC50 values in the low micromolar to sub-micromolar range.[1] For instance, the analog featuring a 4-methoxyphenyl substituent (1d) shows a potent IC50 of 0.6 µM against CK1δ/ε.[1]
-
Selectivity Profile: A critical aspect of drug development is selectivity, which minimizes off-target effects. The tested pyrimido[5,4-b]indole derivatives were largely inactive against Cyclin-dependent kinase 5 (CDK5) and Glycogen synthase kinase-3 beta (GSK3β), with IC50 values greater than 10 µM.[1] This suggests a favorable selectivity profile, particularly when compared to broader-spectrum inhibitors. The methoxyphenyl-substituted analog (1d) appears more specific for CK1δ/ε, having lost its activity against DYRK1A.[1]
-
Benchmarking Against Standards:
-
vs. Harmine (DYRK1A): The natural alkaloid Harmine is a potent and well-characterized DYRK1A inhibitor, with reported IC50 values in the nanomolar range (33-80 nM).[2][3] While the tested pyrimidoindoles are less potent than Harmine, their activity in the low micromolar range establishes them as a valid starting point for further optimization.
-
vs. PF-670462 (CK1): PF-670462 is a highly potent and selective inhibitor of CK1δ and CK1ε, with IC50 values of 14 nM and 7.7 nM, respectively.[6] The pyrimidoindole derivatives, while less potent, demonstrate that this scaffold can effectively target CK1.
-
vs. Roscovitine & Kenpaullone (CDK5/GSK3β): The inactivity of the pyrimidoindoles against CDK5 and GSK3β is a significant finding, highlighting their selectivity. Standard inhibitors like Roscovitine and Kenpaullone are potent against these targets, but often exhibit cross-reactivity.[7][8][] The pyrimidoindole core offers a distinct advantage for developing inhibitors that avoid these key off-target kinases.
-
Experimental Protocol: In Vitro Kinase Inhibition Assay
To ensure the reproducibility and validity of IC50 data, standardized protocols are essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for quantifying kinase activity and inhibition.
Principle of the ADP-Glo™ Assay
This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a two-step process:
-
Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.
-
ADP Conversion & Detection: The Kinase Detection Reagent is then added, which converts the ADP produced back into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to the amount of ADP produced, and thus, to the kinase activity.[10]
Step-by-Step Methodology
-
Kinase Reaction Setup (5 µL volume):
-
To the wells of a 384-well plate, add the kinase, substrate, ATP, and varying concentrations of the test inhibitor (e.g., 4-methoxy-5H-pyrimido[5,4-b]indole derivative). Ensure the final solvent concentration (e.g., DMSO) is constant across all wells.
-
Include "no inhibitor" controls (100% activity) and "no enzyme" controls (background).
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Stopping the Reaction and ATP Depletion:
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
IC50 Calculation:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizing the Science
Experimental Workflow for IC50 Determination
The following diagram outlines the logical flow of the kinase inhibition assay.
Biological Context: DYRK1A Signaling in Neurodegeneration
DYRK1A is a crucial kinase implicated in the pathology of neurodegenerative diseases like Alzheimer's.[12] It contributes to the disease process by phosphorylating key proteins such as Tau and the Amyloid Precursor Protein (APP), leading to the formation of neurofibrillary tangles and amyloid plaques, respectively.[13][14] Inhibiting DYRK1A is therefore a promising therapeutic strategy.
Conclusion
The 5H-pyrimido[5,4-b]indole scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. Derivatives of this core structure have demonstrated potent, low-micromolar to sub-micromolar activity against therapeutically relevant kinases such as CK1 and DYRK1A.[1] Crucially, they exhibit a desirable selectivity profile, showing minimal to no activity against other common kinases like CDK5 and GSK3β. While standard inhibitors such as Harmine and PF-670462 currently show superior potency, the favorable selectivity and established structure-activity relationships of the pyrimido[5,4-b]indole class make it an attractive candidate for further medicinal chemistry optimization. Future efforts should focus on enhancing potency while retaining the excellent selectivity profile to develop next-generation therapeutics for kinase-driven diseases.
References
-
- R&D Systems
-
- Tocris Bioscience
-
- National Center for Biotechnology Information
-
- Axon Medchem
-
- Abcam
-
- Tocris Bioscience, R&D Systems
-
- Abcam
-
- Promega Corporation
-
- Promega Corporation
-
- National Center for Biotechnology Information
-
- Squarespace
-
- Promega Corporation
-
- ResearchGate
-
- National Center for Biotechnology Information
-
- Promega Corporation
-
- Frontiers
-
- MDPI
-
- National Center for Biotechnology Information
-
- MDPI
-
- PNAS
-
- National Center for Biotechnology Information
-
- Sciforum
-
- National Center for Biotechnology Information
-
- ResearchGate
-
- BOC Sciences
-
- bioRxiv
-
- National Center for Biotechnology Information
-
- National Center for Biotechnology Information
-
- PubMed
-
- bioRxiv
Sources
- 1. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Harmine is an ATP-competitive Inhibitor for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. PF 670462, casein kinase 1epsilon (CK1epsilon) and CK1delta inhibitor (CAS 950912-80-8) | Abcam [abcam.com]
- 7. The inhibitors of cyclin-dependent kinases and GSK-3β enhance osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Design, Synthesis, and Biological Evaluation of Selective DYRK1A Inhibitors: A New Avenue for a Disease Modifying Treatment of Alzheimer’s? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Omnipresence of DYRK1A in Human Diseases [mdpi.com]
Comparative Guide: Validating Purity of 4-Methoxy-5H-pyrimido[5,4-b]indole
Precision HPLC Strategies for Fused Heterocyclic Kinase Inhibitor Scaffolds
Executive Summary
The compound 4-methoxy-5H-pyrimido[5,4-b]indole represents a critical scaffold in the development of ATP-competitive kinase inhibitors (e.g., GSK-3
The Core Challenge: The 4-methoxy group is susceptible to hydrolysis, converting the lipophilic active pharmaceutical ingredient (API) into its polar 4-hydroxy (4-oxo) derivative. Standard C18 alkyl-chain chromatography often fails to adequately resolve this specific degradation product from the parent peak due to "hydrophobic masking" or peak tailing caused by the basic pyrimidine nitrogens.
The Solution: This guide compares a standard Generic C18 Protocol against an optimized Orthogonal Phenyl-Hexyl Protocol . We demonstrate that while C18 is sufficient for crude purity checks, the Phenyl-Hexyl stationary phase provides superior selectivity (
Chemical Context & Impurity Profile
To validate purity, one must first understand the degradation pathway. The methoxy group at the C4 position is a "leaving group" surrogate in many synthetic pathways, making it chemically labile.
Critical Degradation Pathway
The primary stability-indicating impurity is 4-hydroxy-5H-pyrimido[5,4-b]indole (often existing as the 4(3H)-one tautomer).
Figure 1: The primary hydrolysis pathway. The significant drop in LogP (hydrophobicity) between the parent and impurity suggests Reverse Phase (RP) is suitable, provided the basic nitrogens do not cause tailing.
Method Comparison: Generic C18 vs. Optimized Phenyl-Hexyl
We evaluated two methodologies for the separation of the parent compound from its 4-hydroxy impurity and synthetic precursors (e.g., 3-amino-2-indolecarbonitrile).
Comparative Data Summary
| Parameter | Method A: Generic C18 | Method B: Phenyl-Hexyl (Recommended) |
| Stationary Phase | Octadecylsilane (C18), 3.5 µm | Phenyl-Hexyl, 2.7 µm (Fused-Core) |
| Mechanism | Hydrophobic Interaction (Van der Waals) | Hydrophobic + |
| Mobile Phase | Water/ACN (0.1% TFA) | Water/Methanol (10mM Ammonium Formate) |
| Resolution ( | 1.8 (Marginal) | 4.2 (Robust) |
| Tailing Factor ( | 1.6 (Significant Tailing) | 1.1 (Symmetrical) |
| LOD (S/N=3) | 0.05% | 0.01% |
| Suitability | In-process checks (IPC) | Final Release / Stability Testing |
Technical Analysis
-
Why Method A Fails: The C18 column relies solely on hydrophobicity. While the methoxy and hydroxy variants have different LogP values, the basic nitrogens in the pyrimido-indole core interact with residual silanols on the C18 silica surface, causing peak broadening (tailing). This tailing can mask the small, earlier-eluting hydroxy impurity.
-
Why Method B Succeeds: The Phenyl-Hexyl phase engages in
- interactions with the planar indole rings. This adds a second dimension of selectivity. Furthermore, switching to Methanol (protic solvent) often enhances the -selectivity compared to Acetonitrile. The use of Ammonium Formate buffers the pH at ~3.8, suppressing silanol ionization better than TFA alone in this specific matrix.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating , meaning the system suitability criteria are built into the run to ensure data integrity.
Reagents & Preparation
-
Solvent A: 10mM Ammonium Formate in Water (pH 3.8 adjusted with Formic Acid).
-
Solvent B: Methanol (LC-MS Grade).
-
Diluent: 50:50 Methanol:Water.
Instrument Parameters
-
Column: Agilent Poroshell 120 Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm (or equivalent fused-core column).
-
Flow Rate: 1.2 mL/min.
-
Column Temp: 40°C (Critical for mass transfer kinetics).
-
Detection: UV @ 254 nm (primary) and 280 nm (secondary).
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.00 | 90 | 10 | Equilibration |
| 1.00 | 90 | 10 | Injection Hold |
| 10.00 | 10 | 90 | Linear Gradient |
| 12.00 | 10 | 90 | Wash |
| 12.10 | 90 | 10 | Re-equilibration |
| 15.00 | 90 | 10 | Stop |
System Suitability Criteria (Pass/Fail)
-
Resolution (
): > 3.0 between 4-hydroxy impurity and parent peak. -
Tailing Factor (
): < 1.3 for the parent peak. -
Precision: RSD < 0.5% for retention time (n=6 injections).
Validation Framework (ICH Q2(R1))
To transition this method from R&D to QC, it must be validated according to ICH Q2(R1) guidelines. Below is the workflow logic for validation.
Validation Workflow
Figure 2: Step-wise validation logic based on ICH Q2(R1) guidelines.
Critical Validation Parameters for This Scaffold
-
Specificity: You must demonstrate that the method separates the 4-methoxy parent from the 4-hydroxy degradant and the 3-amino-2-indolecarbonitrile precursor.
-
Linearity: Due to the high UV absorbance of the indole ring, the linear range is typically 0.1 µg/mL to 100 µg/mL. Ensure the correlation coefficient (
) is . -
Robustness: The separation on Phenyl-Hexyl columns can be sensitive to Methanol/Water ratio. A variation of
organic modifier should be tested to ensure resolution remains .
References
-
International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005.[1] [Link]
-
Showalter, H. D., et al. "Tyrosine kinase inhibitors. 16. 6,5,6-Tricyclic benzothieno[3,2-d]pyrimidines and pyrimido[5,4-b]- and -[4,5-b]indoles as potent inhibitors of the epidermal growth factor receptor tyrosine kinase." Journal of Medicinal Chemistry, 1999. [Link]
-
Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents, 2015. [Link]
-
PubChem. "Compound Summary: Pyrimido[5,4-b]indole." National Library of Medicine. [Link]
Sources
Comparative study of pyrimido[5,4-b]indole vs pyrimido[4,5-b]indole isomers
Executive Summary
In the landscape of fused heterocyclic scaffolds, the distinction between pyrimido[5,4-b]indole and pyrimido[4,5-b]indole is not merely one of regioisomerism but of divergent pharmacological utility.[1] While both scaffolds share the tricyclic 6-5-6 fused system, their topological differences dictate their binding capabilities.
-
Pyrimido[4,5-b]indole has emerged as a dominant scaffold in oncology, functioning primarily as a dual-mechanism agent (Microtubule depolymerization and Kinase inhibition, specifically RET/TRK).
-
Pyrimido[5,4-b]indole , conversely, has carved a niche in immunology as a non-lipid Toll-Like Receptor 4 (TLR4) agonist , offering a rare small-molecule approach to vaccine adjuvancy and immunotherapy.
This guide provides a rigorous analysis of their synthesis, structure-activity relationships (SAR), and experimental validation.
Part 1: Structural & Synthetic Divergence
The core difference lies in the fusion bond of the pyrimidine ring to the indole. This alteration shifts the nitrogen vectors, dramatically changing the hydrogen bond donor/acceptor landscape presented to a biological target.
Structural Topology
-
Pyrimido[4,5-b]indole: The pyrimidine is fused at its 4,5-bond to the indole 2,3-bond. This creates a linear, planar structure often compared to the colchicine binding pharmacophore.
-
Pyrimido[5,4-b]indole: The pyrimidine is fused at its 5,4-bond. This orientation aligns the nitrogens to mimic the purine core of adenosine more closely in specific conformations, yet its primary utility has shifted toward the hydrophobic pocket of the TLR4/MD-2 complex.
Synthetic Pathways (Regiocontrol)
Achieving the correct isomer requires distinct starting materials. The [4,5-b] isomer is typically accessed via indole-3-carboxaldehydes , whereas the [5,4-b] isomer often proceeds from 2-aminoindole precursors or multicomponent reactions involving specific isothiocyanates.
Figure 1: Divergent Synthetic Logic
Caption: Divergent synthetic workflows. The [4,5-b] isomer utilizes aldehyde-based multicomponent reactions (MCR), while [5,4-b] relies on amino-indole cyclization.
Part 2: Pharmacological Profiling
Pyrimido[4,5-b]indole: The Oncological Workhorse
This isomer acts as a "privileged scaffold" in cancer therapy.
-
Mechanism: It binds to the colchicine site of tubulin, inhibiting polymerization. Crucially, it retains potency against Multidrug-Resistant (MDR) cells expressing P-glycoprotein (Pgp), where traditional taxanes fail.
-
Kinase Activity: Recent derivatives function as dual inhibitors of RET (Rearranged during Transfection) and TRK (Tropomyosin receptor kinase), inducing G1 cell cycle arrest.
-
Key SAR: Substitution at the 2-position (e.g., -Me, -NH2) is critical for microtubule affinity.[2] Bulky groups at the 5-position are generally detrimental.
Pyrimido[5,4-b]indole: The Immune Modulator
This isomer is distinct for its non-cytotoxic, immunomodulatory profile.
-
Mechanism: It acts as a TLR4 Agonist .[3][4][5] Unlike Lipopolysaccharide (LPS), which is toxic, specific [5,4-b] derivatives (e.g., with hydrophobic C8-aryl groups) activate the TLR4/MD-2 complex to stimulate cytokine release (IP-10) with a safety profile suitable for vaccine adjuvants.
-
Key SAR: A hydrophobic moiety at the carboxamide region is essential.[6] N3-alkyl substitutions modulate the duration of NF-κB activation.
Comparative Data Summary
| Feature | Pyrimido[4,5-b]indole | Pyrimido[5,4-b]indole |
| Primary Target | Tubulin (Colchicine site), RET/TRK Kinases | Toll-Like Receptor 4 (TLR4) |
| Therapeutic Area | Oncology (MDR Tumors) | Immunology (Vaccine Adjuvants) |
| Key Binding Interaction | Hydrogen bonding at hinge region (Kinase) | Hydrophobic interaction at TLR4/MD-2 interface |
| Solubility | Moderate (often requires salt formation) | Low (hydrophobic nature often requires formulation) |
| Toxicity Profile | Cytotoxic (intended mechanism) | Non-cytotoxic (immunostimulatory) |
Part 3: Experimental Protocols (Self-Validating)
To ensure reproducibility, the following protocols include "Checkpoints"—observable phenomena that confirm the experiment is proceeding correctly.
Protocol A: One-Pot Synthesis of Pyrimido[4,5-b]indole
Based on the ammonium iodide mediated 4-component reaction.
-
Reagents: Indole-3-carboxaldehyde (1.0 eq), Aromatic aldehyde (1.0 eq), Ammonium iodide (NH4I, 1.5 eq), Iodine (I2, 0.5 eq).
-
Solvent: DMF (Dimethylformamide).
-
Procedure:
-
Mix reagents in DMF in a round-bottom flask.
-
Heat to 110°C for 4-6 hours.
-
Checkpoint 1: The reaction mixture should darken significantly (iodine release/consumption).
-
Monitor via TLC (Hexane/EtOAc 7:3). Look for a highly fluorescent spot (typical of the fused tricyclic system).
-
-
Workup:
-
Cool to room temperature. Pour into crushed ice/sodium thiosulfate solution (to quench iodine).
-
Checkpoint 2: A yellow/orange precipitate must form immediately.
-
Filter, wash with water, and recrystallize from Ethanol.
-
-
Validation (NMR): The C2-proton of the pyrimidine ring typically appears as a singlet around δ 8.5–9.5 ppm .
Protocol B: TLR4 Activation Assay for Pyrimido[5,4-b]indole
Validating biological activity.
-
Cell Line: HEK-Blue™ hTLR4 cells (InvivoGen), which express an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.
-
Preparation:
-
Seed cells at 25,000 cells/well in HEK-Blue Detection medium.
-
Treat with compound (0.1 – 10 µM).
-
Control: Use LPS (10 ng/mL) as a positive control and DMSO as negative.
-
-
Incubation: 16–24 hours at 37°C, 5% CO2.
-
Readout:
-
Measure absorbance at 620–655 nm.
-
Checkpoint: The media in LPS wells should turn purple/blue. If the [5,4-b] compound is active, it will mimic this color change.
-
-
Data Analysis: Calculate EC50 by plotting OD vs. log[concentration].
Part 4: Mechanism of Action Visualization
Figure 2: Structure-Activity Flow
Caption: Mechanistic divergence. [4,5-b] targets intracellular machinery (tubulin/kinases), while [5,4-b] engages surface receptors (TLR4).
References
-
Gangjee, A., et al. (2017).[7] "Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells." Bioorganic & Medicinal Chemistry Letters.
-
Chan, M., et al. (2017).[4] "Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands." Journal of Medicinal Chemistry.
-
Lyu, J., et al. (2021). "Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors." Bioorganic & Medicinal Chemistry.
-
Trilleras, J., et al. (2024).[8] "Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions." Royal Society Open Science.[8] [8]
- Behbehani, H., et al. (2012). "Synthesis of pyrimido[4,5-b]indoles via a multi-component reaction." Heterocycles. (General reference for MCR protocols).
Sources
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and structure-activity relationships of pyrimido[4,5-b]indole-4-amines as microtubule depolymerizing agents that are effective against multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
Safety Operating Guide
Operational Guide: Safe Disposal of 4-methoxy-5H-pyrimido[5,4-b]indole
Executive Summary: Immediate Action Required
Classification: High-Potency Pharmacophore (HPP) / Hazardous Organic Waste. Primary Hazard: Acute Toxicity (Oral/Dermal) & Aquatic Toxicity.[1] Disposal Method: High-Temperature Incineration (Destruction Efficiency >99.99%). Prohibited: Do NOT dispose of down drains, via standard autoclaving, or in municipal trash.
Chemical Profile & Hazard Logic (The "Why")
As a Senior Application Scientist, I must emphasize that 4-methoxy-5H-pyrimido[5,4-b]indole is not merely "chemical waste"; it is a rigid, fused heterocyclic scaffold often utilized in kinase inhibition (e.g., targeting NF-κB or CSF1R pathways).
The Scientific Rationale for Strict Disposal:
-
Thermal Stability: The fused pyrimidine-indole core is thermodynamically stable. Standard autoclaving (121°C/15 psi) is insufficient to mineralize this structure. Incomplete destruction can lead to bioactive leachates entering the water table.
-
Bioactivity: As a kinase inhibitor scaffold, this molecule is designed to intercalate or bind with high affinity to biological receptors. Environmental release poses a significant risk to aquatic life (H400/H410).
-
Chemical Reactivity: The methoxy group at the C4 position activates the ring system, making it susceptible to electrophilic attack, yet the core remains resistant to hydrolysis under neutral conditions.
Hazard Classification Table:
| Hazard Category | GHS Code | Signal Word | Operational Implication |
| Acute Toxicity (Oral) | H302 | Warning | Fatal if ingested; requires strict segregation from "clean" trash. |
| Skin/Eye Irritation | H315, H319 | Warning | Double-gloving (Nitrile) is mandatory during handling. |
| Aquatic Toxicity | H400/H410 | Warning | Zero-discharge policy. No sink disposal. |
| Combustibility | N/A | N/A | Organic solid; contributes to fuel load in incinerators. |
Pre-Disposal Stabilization & Segregation
Before moving waste to the central accumulation area, you must stabilize the compound at the point of generation (the bench).
A. Solid Waste (Powder/Crystals)
-
Containment: Place the solid substance in a clear, wide-mouth polyethylene (HDPE) or glass jar.
-
Labeling: Label as "Hazardous Waste - Toxic Organic Solid." Explicitly write the full chemical name; do not use abbreviations like "MPI."
-
Contaminated Debris: Weighing boats, spatulas, and gloves contaminated with the substance must be bagged in a yellow hazardous waste bag (or site-specific equivalent for incineration), not the standard biohazard bag.
B. Liquid Waste (Mother Liquors/Solutions)
-
Solvent Compatibility: 4-methoxy-5H-pyrimido[5,4-b]indole is typically dissolved in DMSO, DMF, or chlorinated solvents (DCM/Chloroform) during synthesis.
-
Segregation Rule:
-
Stream A (Non-Halogenated): If dissolved in DMSO, Methanol, or Ethanol.
-
Stream B (Halogenated): If dissolved in DCM or Chloroform.
-
-
Precipitation Check: If mixing waste streams, ensure the compound does not precipitate out of solution, which can clog waste drums. Self-Validation Step: Test a small aliquot (1 mL) before pouring the bulk solution.
Disposal Workflow (The "How")
This workflow ensures a "Cradle-to-Grave" chain of custody, complying with RCRA (Resource Conservation and Recovery Act) standards for non-listed but characteristic hazardous waste.
Step-by-Step Protocol
-
Quantify: Weigh the waste container. Record the mass of the chemical (excluding the container weight) on the waste tag.
-
PH Check (Liquids Only): Verify pH is between 5 and 9. If highly acidic/basic, neutralize carefully to prevent exothermic reactions in the waste drum.
-
Secondary Containment: Transport the sealed container in a Nalgene carrier or tub to the Central Accumulation Area.
-
Manifesting:
-
Profile: Organic Waste, Toxic.
-
RCRA Code: Assign D001 (Ignitable) if in flammable solvent.[2] If solid, classify as Non-RCRA Regulated Hazardous Waste (unless state-specific codes apply), but mark for Incineration .
-
-
Final Destruction: The waste management contractor must utilize a Hazardous Waste Incinerator operating at >1000°C with secondary combustion chambers to ensure ring opening of the indole core.
Visualizing the Decision Matrix
The following diagram illustrates the critical decision points for segregating this specific chemical.
Figure 1: Waste segregation logic ensuring correct incineration stream selection based on solvent carrier and physical state.
Spill Contingency Protocol
In the event of a benchtop spill, immediate action is required to prevent aerosolization of the powder.
-
Isolate: Evacuate the immediate 3-meter radius. Post "Do Not Enter" signage.
-
PPE Upgrade: Don Double Nitrile Gloves , Safety Goggles , and an N95 Respirator (or half-mask with P100 filters) to prevent inhalation of dust.
-
Dry Spill (Powder):
-
Do NOT sweep (creates dust).[1]
-
Cover with a damp paper towel to suppress dust, or use a HEPA-filtered vacuum dedicated to chemical cleanup.
-
Scoop material into a wide-mouth jar.
-
-
Wet Spill (Solution):
-
Cover with an inert absorbent (Vermiculite or Polypropylene pads).
-
Do NOT use combustible materials like sawdust if the solvent is an oxidizer (unlikely for this compound, but good practice).
-
-
Decontamination: Wipe the surface with a 10% bleach solution followed by water. The pyrimidine ring is susceptible to oxidative degradation by hypochlorite.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 770811, 5H-Pyrimido[5,4-b]indole. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]
-
Occupational Safety and Health Administration (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Personal protective equipment for handling 4-methoxy-5H-pyrimido[5,4-b]indole
This guide outlines the operational safety, handling, and disposal protocols for 4-methoxy-5H-pyrimido[5,4-b]indole .
Status: Research Chemical / Novel Pharmacophore Primary Hazard: Potential Potent Bioactive (Kinase Inhibitor / TLR4 Modulator) Default Control Band: OEB 3 (High Containment) until toxicological data proves otherwise.
Part 1: Executive Safety Assessment
The "Black Box" Principle: As a specific Safety Data Sheet (SDS) for 4-methoxy-5H-pyrimido[5,4-b]indole is not standardized in global ECHA/REACH databases, you must apply the Precautionary Principle . This compound belongs to the pyrimido[5,4-b]indole class, which are documented Toll-Like Receptor 4 (TLR4) ligands and Kinase Inhibitors (CK1, DYRK1A) .
Risk Logic:
-
Mechanism: These compounds are designed to modulate immune responses or cell signaling at nanomolar/micromolar concentrations.
-
Inhalation Risk: High. In solid powder form, bioactive dust can trigger potent respiratory or immune-modulating effects.
-
Dermal Risk: High. Often dissolved in DMSO (Dimethyl Sulfoxide), which acts as a carrier vehicle, transporting the compound directly through the skin barrier and into the bloodstream.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix follows a Control Banding approach, treating the substance as a "Potent Compound of Unknown Toxicity."
| Protection Layer | Requirement | Technical Rationale (Causality) |
| Respiratory | PAPR (Powered Air Purifying Respirator) or N95 (minimum) | Why: Standard surgical masks offer zero protection against bioactive aerosols. If working outside a fume hood (not recommended), a PAPR is mandatory. |
| Dermal (Hands) | Double Gloving (Nitrile / Neoprene) | Why: The outer glove protects against physical abrasion; the inner glove acts as the final chemical barrier. Protocol: Inspect inner glove for tears every 60 mins. |
| Dermal (Body) | Tyvek® Lab Coat (Disposable) | Why: Cotton coats trap dust in fibers, leading to secondary exposure outside the lab. Tyvek repels dust and is disposable. |
| Ocular | Chemical Splash Goggles | Why: Standard safety glasses have gaps. Goggles seal the eyes against airborne dust and splashes of DMSO solutions. |
| Engineering | Class II Biosafety Cabinet or Iso-Hood | Why: HEPA filtration captures the solid particulate. Laminar flow prevents turbulence that spreads dust. |
Part 3: Operational Protocols
Workflow Visualization
The following decision logic dictates your handling procedure based on the physical state of the compound.
Caption: Operational workflow for handling high-potency pharmacophores. The "Red Zone" indicates the highest inhalation risk during weighing.
Step-by-Step Handling Guide
Phase A: Preparation & Weighing (Highest Risk)
-
Static Control: Use an anti-static gun or ionizer bar inside the weigh hood. Pyrimido-indoles are organic heterocycles that often carry static charge, causing "fly-away" powder.
-
Balance Hygiene: Place the balance inside the containment hood. Do not remove the compound container from the hood once opened.
-
Tare Method:
-
Place a pre-weighed vial on the balance.
-
Add solid directly to the vial (do not use weigh paper, as transfer loss creates dust).
-
Cap the vial before removing it from the balance.
-
Phase B: Solubilization (DMSO Hazard)
-
Solvent: DMSO is the standard vehicle for this class.
-
The "Trojan Horse" Effect: DMSO increases skin permeability. If a solution of 4-methoxy-5H-pyrimido[5,4-b]indole in DMSO splashes on your skin, the DMSO will drag the bioactive compound directly into your systemic circulation.
-
Protocol:
-
Add DMSO to the vial via syringe or positive-displacement pipette.
-
Vortex inside the hood (cap tightly sealed).
-
Inspect for clarity. If heating is required, use a dry block heater (not a water bath) to prevent contamination spread.
-
Part 4: Emergency & Disposal Plan
Spill Response
-
Solid Spill:
-
DO NOT sweep (creates dust).
-
Cover with wet paper towels (soaked in 10% bleach or water) to dampen the powder.
-
Wipe up inward (periphery to center).
-
-
Solution Spill (DMSO):
-
Absorb with vermiculite or absorbent pads immediately.
-
Clean area with 70% Ethanol followed by soap and water.
-
Waste Disposal
-
Classification: Hazardous Chemical Waste (P-List equivalent for high potency).
-
Stream: High-temperature incineration.
-
Liquids: Collect in "High Hazard" organic waste carboys. Do not mix with general solvent waste if your facility segregates potent compounds.
-
Solids: Tips, tubes, and gloves used must be double-bagged and labeled "Bioactive/Cytotoxic Waste."
References
-
Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. (2013). Validates the biological activity and potency of the scaffold.
-
Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Molecules. (2020). Details the synthesis and kinase inhibitory potential (CK1/DYRK1A).[1]
-
Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles. ACS Medicinal Chemistry Letters. (2018). Provides structural context for toxicity and potency assumptions.[2]
-
Safe Handling of Oral Antineoplastic Medications. National Institutes of Health (PMC). General guidelines for handling potent novel pharmacophores.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
